Coreopsin
Description
This compound has been reported in Abies pindrow, Cosmos sulphureus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVODIKHHIRSGI-RWGOFXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Coreopsin from Coreopsis tinctoria: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreopsin (B1642618), a flavonoid predominantly found in the flowers of Coreopsis tinctoria (also known as snow chrysanthemum), has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anti-melanogenic, and anti-diabetic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.
Extraction and Isolation of this compound from Coreopsis tinctoria
The extraction of this compound and other bioactive compounds from Coreopsis tinctoria is a critical first step for research. A common method involves solvent extraction of the dried flowers.
General Extraction Protocol
A typical extraction procedure involves the following steps:
-
Extraction: The dried and powdered flowers of Coreopsis tinctoria are extracted with a solvent such as 80% methanol.[2] This process is often repeated multiple times to ensure a thorough extraction.
-
Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.[2]
-
Fractionation: The concentrated extract can be further fractionated using techniques like column chromatography with resins such as HP-20.[2] Elution with a gradient of solvents (e.g., ethanol (B145695) in water) allows for the separation of compounds based on their polarity.[2]
-
Purification: The fractions containing this compound are collected and can be further purified using methods like high-performance liquid chromatography (HPLC) to yield the pure compound.[3]
Example Extraction Workflow
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[4]
Quantitative Data for Antioxidant Activity
| Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | Coreopsis tinctoria 75% Aqueous Ethanol Extract | 103 µg/mL | [5] |
| DPPH Radical Scavenging | Coreopsis tinctoria n-Butanol Extract | 134 µg/mL | [5] |
| ABTS Radical Scavenging | Coreopsis tinctoria 75% Aqueous Ethanol Extract | 75.16 µg/mL | [5] |
| ABTS Radical Scavenging | Coreopsis tinctoria n-Butanol Extract | 90.72 µg/mL | [5] |
| Hydroxyl Radical Scavenging | Coreopsis tinctoria n-Butanol Extract | 13.8 µg/mL | [5] |
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate reader to assess the free radical scavenging activity of this compound.[6][7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound sample
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol.[7] Store in an amber bottle in the dark at 4°C.[7]
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the sample concentration.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.
Signaling Pathway: Inhibition of the NF-κB Pathway
This compound is known to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages, such as RAW 264.7 cells.[8] This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway.
Detailed Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
This protocol describes the methodology to assess the anti-inflammatory effects of this compound in a macrophage cell line.[8][9]
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.[8]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.[8]
-
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[9]
Anti-Melanogenic Activity
This compound has been identified as an inhibitor of melanin (B1238610) synthesis, making it a compound of interest for applications in dermatology and cosmetics.[10]
Quantitative Data for Tyrosinase Inhibition
| Compound | IC50 Value (µM) | Reference |
| Okanin (from C. tinctoria) | 30.25 ± 1.11 | [10] |
| Quercetagetin-7-O-glucoside (from C. tinctoria) | 79.06 ± 1.08 | [10] |
| Kojic Acid (Positive Control) | 100.21 ± 0.11 | [10] |
Signaling Pathway: Downregulation of the MAPK Pathway in Melanogenesis
This compound's anti-melanogenic effects are partly due to its ability to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which leads to a decrease in the expression of key melanogenic enzymes like tyrosinase.
Detailed Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.[11][12]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound sample
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare solutions of tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 475-490 nm at different time points to determine the rate of dopachrome (B613829) formation.[12][13]
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is then calculated.[11]
Detailed Experimental Protocol: Melanin Content Assay in B16F10 Cells
This protocol is for quantifying the melanin content in melanoma cells after treatment with this compound.[14][15]
Materials:
-
B16F10 murine melanoma cells
-
DMEM with 10% FBS
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
1N NaOH with 10% DMSO
Procedure:
-
Cell Culture and Treatment: Seed B16F10 cells in 6-well plates.[15] After 24 hours, treat the cells with α-MSH (to stimulate melanogenesis) and various concentrations of this compound for 48-72 hours.[14][15]
-
Cell Lysis: Harvest the cells and dissolve the cell pellets in 1N NaOH containing 10% DMSO.[14]
-
Incubation: Incubate at 60-70°C for 1-2 hours to solubilize the melanin.[14][15]
-
Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader.[15] The melanin content can be normalized to the total protein concentration of the cell lysate.
Anti-Diabetic Activity
Extracts of Coreopsis tinctoria, rich in this compound, have shown promise in the management of diabetes through various mechanisms.[4][16]
Mechanisms of Action
-
α-Glucosidase Inhibition: Coreopsis tinctoria extracts have been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose. This inhibition can delay glucose absorption and help manage postprandial hyperglycemia.[4]
-
Improved Insulin (B600854) Sensitivity: Studies suggest that flavonoids from Coreopsis tinctoria can improve insulin sensitivity and glucose tolerance.[16]
-
Regulation of Metabolic Pathways: The flavonoids have been found to regulate key metabolic pathways in the liver, such as the mitochondrial electron transport chain and the tricarboxylic acid cycle.[17]
Signaling Pathway: Activation of AMPK
The anti-diabetic effects of Coreopsis tinctoria extracts have been linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Conclusion
This compound, a major bioactive flavonoid from Coreopsis tinctoria, exhibits a wide range of beneficial biological activities. Its antioxidant, anti-inflammatory, anti-melanogenic, and anti-diabetic properties, supported by the modulation of key signaling pathways, make it a promising candidate for the development of new therapeutics and cosmeceuticals. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this natural compound.
References
- 1. Antioxidant properties of polyphenols from snow chrysanthemum (Coreopsis tinctoria) and the modulation on intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracts of Coreopsis tinctoria Nutt. Flower Exhibit Antidiabetic Effects via the Inhibition of α-Glucosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on the antioxidant activities of extracts of Coreopsis tinctoria flowering tops from Kunlun Mountains, Xinjiang, north-western China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Screening of Tyrosinase Inhibitors in Coreopsis tinctoria Nutt. by Ligand Fishing Based on Paper-Immobilized Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tyrosinase inhibition assay [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coreopsis tinctoria and Its Flavonoids Ameliorate Hyperglycemia in Obese Mice Induced by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effects of flavonoids in Coreopsis tinctoria Nutt. in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Therapeutic Targets of Coreopsis Flavonoids in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recent pharmacological studies have highlighted the anti-tumor potential of flavonoids extracted from Coreopsis tinctoria (also known as Snow Chrysanthemum). These compounds, often referred to as Coreopsis Tinctoria Total Flavonoids (CTFs), have demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines. This guide provides an in-depth analysis of the identified therapeutic targets and mechanisms of action of these flavonoids, with a primary focus on their role in modulating the PI3K/Akt signaling pathway and inducing apoptosis. The information presented herein is intended to support further research and drug development efforts in oncology.
Primary Therapeutic Target: The PI3K/Akt Signaling Pathway
The principal mechanism by which flavonoids from Coreopsis tinctoria exert their anti-cancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent occurrence in numerous cancers, making it a prime target for therapeutic intervention.
Network pharmacological analyses and subsequent experimental validations have identified several key protein targets of CTFs within this pathway and associated apoptotic processes. These core targets include Akt1, MAPK1, TP53, Bcl-2, Caspase-3, and Bax.[1][4] By modulating these proteins, CTFs can effectively suppress cancer cell proliferation and promote programmed cell death.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action where Coreopsis tinctoria flavonoids inhibit the PI3K/Akt pathway, leading to the activation of the mitochondrial apoptosis pathway.
Caption: Inhibition of the PI3K/Akt pathway by Coreopsis flavonoids.
Quantitative Data: In Vitro Efficacy
The anti-proliferative effects of Total Flavonoids from Coreopsis tinctoria (CTFs) have been quantified in human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the Cell Counting Kit-8 (CCK-8) assay after treatment for 24, 48, and 72 hours.[1]
| Cell Line | Cancer Type | 24h IC50 (µg/ml) | 48h IC50 (µg/ml) | 72h IC50 (µg/ml) |
| A549 | Lung Carcinoma | 152.8 | 79.52 | 31.23 |
| H292 | Lung Mucoepidermoid Carcinoma | 73.58 | 16.10 | 13.19 |
These results demonstrate that CTFs significantly inhibit the proliferation of A549 and H292 cells in a time- and dose-dependent manner.[1]
Experimental Protocols
The identification and validation of the therapeutic targets of Coreopsis flavonoids involve several key experimental procedures. Detailed methodologies for cell viability assays and Western blot analysis of the PI3K/Akt pathway are provided below.
Workflow for Target Identification and Validation
The general workflow for identifying and validating the therapeutic targets of a small molecule like a Coreopsis flavonoid is outlined in the diagram below.
Caption: A generalized workflow for target identification and validation.
Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay
This protocol is used to determine the cytotoxic effects of Coreopsis flavonoids on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, H292)
-
Complete culture medium
-
Coreopsis tinctoria Total Flavonoids (CTFs) stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours (e.g., at 37°C, 5% CO2) to allow for cell adherence.
-
Drug Treatment: Add 10 µL of various concentrations of CTFs to the designated wells. Include control wells with no drug treatment. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[5][6]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
Calculation: Cell viability is calculated using the formula:
-
Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%
-
Where As is the absorbance of the experimental wells, Ac is the absorbance of the control wells, and Ab is the absorbance of the blank wells (medium and CCK-8 only).[5]
-
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol is used to detect the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cultured cells treated with CTFs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imaging system
Procedure:
-
Cell Lysis: After treatment with CTFs, wash cells with cold PBS and lyse them with lysis buffer on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[7]
-
SDS-PAGE: Normalize protein concentrations and mix with Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7][8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imaging system.[8]
-
Analysis: For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the protein of interest to a loading control.[8]
Conclusion and Future Directions
The flavonoids derived from Coreopsis tinctoria represent a promising class of natural compounds for cancer therapy. Their ability to inhibit the PI3K/Akt signaling pathway and induce apoptosis provides a strong rationale for their continued investigation. Future research should focus on isolating and identifying the specific flavonoid molecules responsible for these anti-tumor activities. Further preclinical studies in animal models are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel, plant-derived oncology drugs.
References
- 1. The Antitumor Effect and Mechanism of Total Flavonoids From Coreopsis Tinctoria Nutt (Snow Chrysanthemum) on Lung Cancer Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Effect and Mechanism of Total Flavonoids From Coreopsis Tinctoria Nutt (Snow Chrysanthemum) on Lung Cance… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptglab.com [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Potential of Coreopsin: A Comprehensive Literature Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coreopsin, a flavonoid predominantly found in the plants of the Coreopsis genus, has garnered significant scientific interest due to its diverse and potent bioactive properties. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. This document summarizes quantitative data, details experimental methodologies for key bioassays, and visualizes the molecular signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
This compound, chemically known as butein-4'-O-β-D-glucopyranoside, is a chalcone (B49325) glycoside that has been isolated from various medicinal plants, most notably from the flowers of Coreopsis tinctoria. Traditional medicine has long utilized extracts from these plants for the treatment of a variety of ailments, and modern scientific investigation has begun to validate these uses by elucidating the pharmacological activities of their constituent compounds. This compound has emerged as a key bioactive molecule, demonstrating a wide spectrum of therapeutic potential. This review aims to consolidate the existing research on this compound's bioactivity, providing a detailed overview of its mechanisms of action and quantitative efficacy.
Bioactivities of this compound
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound has been evaluated using various in vitro assays.
Data Presentation: Antioxidant Activity of this compound and Related Extracts
| Compound/Extract | Assay | IC50 Value | Reference |
| Coreopsis tinctoria Ethanol (B145695) Extract | DPPH Radical Scavenging | Not specified | [1] |
| Coreopsis tinctoria Ethyl Acetate Fraction | DPPH Radical Scavenging | Not specified | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[2][3]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound (this compound) and the positive control in methanol to prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity. [4][5][6]
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control in methanol.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways. A primary mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells.
Data Presentation: Anti-inflammatory Activity of this compound
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 | Data not specified |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [7][8][9][10]
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and freshly prepared Griess Reagent (equal parts of Part A and Part B mixed just before use).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anti-cancer Activity
This compound has shown promise as an anti-cancer agent by inhibiting the proliferation of various cancer cell lines. The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cells.
Data Presentation: Anti-cancer Activity of this compound
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Various Cancer Cells | MTT | Data not specified |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [11][12][13][14][15]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Test compound (this compound)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Anti-diabetic Activity
This compound has been investigated for its potential in managing diabetes, primarily through the inhibition of carbohydrate-digesting enzymes like α-glucosidase. [16] Data Presentation: Anti-diabetic Activity of this compound
| Compound | Assay | IC50 Value | Reference |
| This compound | α-Glucosidase Inhibition | Stronger than acarbose | [16] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. [17][18][19][20][21]
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol produced at 405 nm.
-
Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, thus suppressing the inflammatory response. [10][22]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and metabolic diseases. Some flavonoids have been shown to inhibit the PI3K/Akt pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation. This compound may exert its anti-cancer and anti-diabetic effects by inhibiting the activation of PI3K, thereby preventing the phosphorylation and activation of Akt and its downstream effectors. [11][23]
Figure 2: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Flavonoids have been reported to modulate MAPK signaling. This compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the phosphorylation and activation of key kinases in the MAPK pathway, such as ERK, JNK, and p38. This inhibition can lead to the downregulation of downstream transcription factors like AP-1, which are involved in cell proliferation and inflammation. [1][2][24][25][26][27][28][29][30]
Figure 3: Putative regulation of the MAPK signaling pathway by this compound.
Conclusion
This compound, a naturally occurring chalcone glycoside, exhibits a remarkable range of bioactive properties with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities are attributed to its ability to modulate key cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications. The comprehensive information compiled in this whitepaper serves as a critical resource to accelerate the exploration of this compound's full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Activation of p38 MAP kinase and JNK but not ERK is required for erythropoietin-induced erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 11. The role of the PI3K/AKT signalling pathway in the corneal epithelium: recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K Activation, Inhibition, & Medical Implications - Proteopedia, life in 3D [proteopedia.org]
- 13. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Co-translocation of Myotrophin and p65 Stimulates Myocyte Growth: REGULATION BY MYOTROPHIN HAIRPIN LOOPS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleolar Sequestration of RelA (p65) Regulates NF-κB-Driven Transcription and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Regulation and composition of activator protein 1 (AP-1) transcription factors controlling collagenase and c-Jun promoter activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Transcription Factor AP1 Potentiates Chromatin Accessibility and Glucocorticoid Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation and composition of activator protein 1 (AP-1) transcription factors controlling collagenase and c-Jun promoter activities - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of Coreopsin and Related Flavonoids from Coreopsis tinctoria in Modulating the PI3K-Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific interaction of coreopsin (B1642618) with the PI3K-Akt signaling pathway is not extensively available in current scientific literature. This guide synthesizes available data on the effects of total flavonoids from Coreopsis tinctoria and its other bioactive flavonoid constituents, such as marein (B1676073) and sulfuretin, on this critical cellular pathway. The information presented herein provides a foundational understanding and a hypothetical framework for this compound's potential role, which warrants further investigation.
Introduction to the PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses.
Coreopsis tinctoria Flavonoids and their Interaction with the PI3K-Akt Pathway
Coreopsis tinctoria, commonly known as plains coreopsis or snow chrysanthemum, is a rich source of various flavonoids, including this compound, marein, and sulfuretin. While direct studies on this compound are limited, research on the total flavonoids from Coreopsis tinctoria and its specific components suggests a modulatory role in the PI3K-Akt signaling pathway.
A network pharmacology analysis of the total flavonoids from Coreopsis tinctoria identified 17 key protein targets, including Akt1, that are potentially involved in its anti-lung cancer effects. The study's GO and KEGG analysis pointed towards the enrichment of the PI3K/Akt-mediated intrinsic apoptotic pathways.[1] Experimental validation further suggested that the antitumor activity of these flavonoids may be linked to the inhibition of the PI3K-Akt signaling pathway and the activation of the mitochondrial-mediated apoptosis pathway.[1]
Marein
Marein, a flavonoid also found in Coreopsis tinctoria, has been shown to play a key role in promoting lipophagy by regulating the PI3K/AKT/mTOR pathway, ultimately leading to a lipid-lowering effect.[2] Studies have demonstrated that marein can decrease the phosphorylation ratios of p-PI3K/PI3K, p-AKT/AKT, and p-mTOR/mTOR in HepG2 lipid-accumulating cells.[2]
Sulfuretin
Sulfuretin, another flavonoid present in Coreopsis, has demonstrated neuroprotective effects by attenuating MPP+-induced neurotoxicity.[3] This protective mechanism is mediated through the activation of the Akt/GSK3β and ERK signaling pathways.[3] Pharmacological inhibition of the PI3K/Akt pathway was found to abolish the cytoprotective effects of sulfuretin, confirming the pathway's involvement.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on flavonoids from Coreopsis tinctoria and their effects on the PI3K-Akt pathway and related cellular processes.
| Cell Line | Treatment | Concentration | Effect on PI3K-Akt Pathway | Outcome | Reference |
| A549 & H292 (Lung Cancer) | Total Flavonoids from C. tinctoria (CTFs) | 0-800 µg/ml | Inhibition of PI3K-Akt signaling | Inhibition of proliferation | [1] |
| HepG2 (Liver) | Marein | Not specified | Decrease in p-PI3K/PI3K, p-AKT/AKT, and p-mTOR/mTOR ratios | Promotion of lipophagy, lipid-lowering effect | [2] |
| SH-SY5Y (Neuroblastoma) | Sulfuretin | Not specified | Increased phosphorylation of Akt and GSK3β | Attenuation of MPP+-induced neurotoxicity | [3] |
Table 1: Effects of Coreopsis tinctoria Flavonoids on the PI3K-Akt Pathway
| Cell Line | Treatment | IC50 (µg/ml) - 24h | IC50 (µg/ml) - 48h | IC50 (µg/ml) - 72h | Reference |
| A549 | Total Flavonoids from C. tinctoria (CTFs) | 152.8 | 79.52 | 31.23 | [1] |
| H292 | Total Flavonoids from C. tinctoria (CTFs) | 73.58 | 16.10 | 13.19 | [1] |
Table 2: Proliferation Inhibition by Total Flavonoids from Coreopsis tinctoria [1]
Experimental Protocols
Western Blot Analysis for PI3K-Akt Pathway Proteins
This protocol is a generalized procedure for assessing the phosphorylation status of key proteins in the PI3K-Akt pathway.
4.1.1 Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
Treat the cells with various concentrations of the test compound (e.g., total flavonoids from C. tinctoria, marein, or sulfuretin) for the desired time period. Include a vehicle-only control.
4.1.2 Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
4.1.3 SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4.1.4 Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt (Ser473 or Thr308), Akt, and other relevant downstream targets overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4.1.5 Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the effect of a compound on cell viability.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathway Diagrams
Caption: General overview of the PI3K-Akt signaling pathway.
Caption: Proposed inhibitory mechanism of Coreopsis tinctoria flavonoids on the PI3K-Akt pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blot analysis.
Conclusion and Future Directions
The available evidence strongly suggests that flavonoids from Coreopsis tinctoria, including marein and sulfuretin, can modulate the PI3K-Akt signaling pathway. The total flavonoid extract has demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, likely through the inhibition of this pathway. While these findings provide a compelling rationale for the potential role of this compound in PI3K-Akt signaling, direct experimental validation is necessary.
Future research should focus on isolating pure this compound and investigating its specific effects on the phosphorylation status of key proteins in the PI3K-Akt cascade in various cell lines. In vivo studies using animal models are also warranted to determine the therapeutic potential of this compound and other Coreopsis flavonoids in diseases characterized by aberrant PI3K-Akt signaling. A deeper understanding of the molecular interactions between these natural compounds and the components of the PI3K-Akt pathway will be instrumental in the development of novel and effective therapeutic strategies.
References
- 1. The Antitumor Effect and Mechanism of Total Flavonoids From Coreopsis Tinctoria Nutt (Snow Chrysanthemum) on Lung Cancer Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marein reduces lipid levels via modulating the PI3K/AKT/mTOR pathway to induce lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfuretin Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Coreopsin from Plant Sources
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Coreopsin, a bioactive chalcone (B49325) glycoside. This compound, also known as Marein, is primarily found in the flowers of plants from the Coreopsis genus, particularly Coreopsis tinctoria. This guide details the methodologies for its extraction, purification, and analytical identification, supported by quantitative data and process visualizations to aid in research and development.
Introduction: Discovery and Significance
This compound (Okanin 4'-O-glucoside) belongs to the flavonoid family, a class of plant secondary metabolites known for a wide range of biological activities. It is a prominent constituent of Coreopsis tinctoria (Snow Chrysanthemum), a plant with a history in traditional medicine for managing conditions like diabetes and hypertension.[1] Modern scientific investigations have focused on the antioxidant, anti-inflammatory, and neuroprotective properties of C. tinctoria extracts, with this compound being a key compound of interest.[2][3] Its potential therapeutic applications make efficient isolation and characterization protocols essential for further pharmacological studies and drug development.
Quantitative Data: this compound Content and Yield
The concentration of this compound can vary depending on the plant's origin, growing conditions, and the extraction method employed. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in plant extracts.
Table 1: this compound (Marein) Content in Coreopsis tinctoria Flowers
| Plant Material | Analytical Method | This compound (Marein) Content (mg/g dry weight) | Reference |
| Coreopsis tinctoria (Dry Flower) | HPLC | 45.80 ± 1.24 | [4] |
| Coreopsis tinctoria (Dry Flower) | HPLC-DAD | 36.50 | [5] |
| Coreopsis tinctoria (Dry Flower) | HPLC-DAD | Total Flavonoids: 53.99 ± 1.32 (Marein is the major component) | [5] |
| Coreopsis tinctoria (Dry Flower Tops) | Not Specified | Total Flavonoids: 73.99 - 136.38 (Marein is a major glycoside) | [2] |
Table 2: Isolation Yield and Purity of this compound
| Starting Material | Purification Method | Final Yield (% w/w of dry plant material) | Purity | Reference |
| Coreopsis tinctoria (Dry Flower Tops) | Column Chromatography (Silica Gel, Sephadex LH-20) | 0.22% | >98% (by HPLC) |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from Coreopsis tinctoria flowers.
This protocol describes an effective method for extracting flavonoids from dried plant material and performing an initial separation.
-
Plant Material Preparation: Dry the flowers of Coreopsis tinctoria at 40-50°C to a constant weight and grind them into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 70% methanol (B129727) (10 L) at room temperature for 24 hours.[2]
-
Perform the extraction three times to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will be enriched with flavonoids, including this compound.
-
-
Macroporous Resin Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a macroporous resin column (e.g., HP-20).
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-rich fraction with 70% ethanol.
-
Concentrate the eluate to dryness to yield a flavonoid-enriched extract.
-
Further purification is required to isolate this compound to a high degree of purity.
-
Silica (B1680970) Gel Column Chromatography:
-
Apply the flavonoid-enriched extract to a silica gel column (200-300 mesh).
-
Elute the column using a gradient solvent system, typically starting with a mixture of chloroform (B151607) and methanol (e.g., 95:5) and gradually increasing the polarity by increasing the methanol percentage.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (365 nm).
-
Combine fractions containing the target compound (this compound).
-
-
Sephadex LH-20 Gel Filtration:
-
For final purification, dissolve the combined fractions from the silica gel column in methanol.
-
Apply the solution to a Sephadex LH-20 column.
-
Elute with 40% methanol.
-
Collect fractions and monitor by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
The identity and purity of the isolated this compound are confirmed using modern spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC-DAD):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.5% formic acid in water (Solvent B).
-
Gradient Program: Start with 5% A, increasing to 20% A over 60 minutes.
-
Flow Rate: 0.25 - 1.0 mL/min.[5]
-
Detection: Diode Array Detector (DAD) monitoring at 380 nm for chalcones.
-
Identification: Compare the retention time and UV spectrum with a certified this compound (Marein) standard.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Ion Trap (IT) analyzer.[6]
-
Mode: Negative ion mode is often used for flavonoids.
-
Expected Ions: The molecular formula of this compound is C₂₁H₂₂O₁₁. The expected [M-H]⁻ ion is at m/z 449.
-
Fragmentation: MS/MS analysis will show a characteristic loss of the glucose moiety (162 Da), resulting in a fragment ion at m/z 287, which corresponds to the aglycone (Okanin).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to elucidate the full structure.
-
¹H NMR Data (400 MHz, CD₃OD): Key signals include two doublets for the α,β-protons of the chalcone system around δ 7.70-7.78 (J = 15.4 Hz), aromatic protons, and a doublet for the anomeric proton of the glucose moiety around δ 4.92 (J = 7.2 Hz), indicating a β-linkage.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the isolation of this compound and a relevant biological pathway.
Caption: General workflow for the isolation and purification of this compound.
Caption: Workflow for the analytical characterization of isolated this compound.
Caption: PI3K/Akt signaling pathway modulated by Coreopsis tinctoria extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Analysis of flavonoids in Coreopsis tinctoria by integrating 2D-TLC and HPLC-IT-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Coreopsin's Modulatory Effects on Pro-Inflammatory and Angiogenic Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coreopsin (B1642618), a flavonoid glycoside found in plants of the Coreopsis genus, is emerging as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the gene expression of key biological modulators: Tumor Necrosis Factor (TNF), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and Vascular Endothelial Growth Factor A (VEGFA). Drawing upon predictive network pharmacology studies and experimental data from related compounds and plant extracts, this document outlines the theoretical framework for this compound's mechanism of action, details relevant experimental protocols for validation, and presents the information in a structured format for researchers.
Introduction
Chronic inflammation and aberrant angiogenesis are hallmark features of numerous diseases, including cancer, autoimmune disorders, and cardiovascular conditions. The identification of natural compounds that can modulate the molecular pathways underpinning these processes is a critical area of research. This compound, a chalconoid, has been identified through computational studies as a potential regulator of key genes involved in inflammation and angiogenesis. Specifically, network pharmacology analyses have pinpointed Tumor Necrosis Factor (TNF), Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), and Vascular Endothelial Growth Factor A (VEGFA) as high-priority targets of this compound and other compounds present in Coreopsis tinctoria[1][2]. While direct experimental validation on isolated this compound is still emerging, the existing evidence from extracts and related molecules strongly suggests a therapeutic potential. This guide synthesizes the current knowledge to provide a foundational resource for further investigation.
Predicted Effects of this compound on Gene Expression
Network pharmacology, a computational approach that analyzes the complex interactions between bioactive compounds and biological systems, has been instrumental in elucidating the potential mechanisms of action for natural products. A significant study on the compounds within Coreopsis tinctoria identified a network of interactions where this compound, among other flavonoids, plays a pivotal role in targeting genes central to inflammatory and angiogenic pathways[1][2].
Table 1: Predicted this compound-Gene Interactions from Network Pharmacology
| Gene Target | Gene Name | Predicted Effect of this compound | Implication |
| TNF | Tumor Necrosis Factor | Downregulation of Expression | Attenuation of pro-inflammatory signaling and immune response. |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Downregulation of Expression | Reduction in the synthesis of prostaglandins, key mediators of inflammation and pain. |
| VEGFA | Vascular Endothelial Growth Factor A | Downregulation of Expression | Inhibition of angiogenesis, a critical process in tumor growth and metastasis. |
Note: The effects listed in this table are based on network pharmacology predictions and require further experimental validation.
Supporting Evidence from Coreopsis Extracts and Related Compounds
While studies focusing exclusively on isolated this compound are limited, research on extracts from Coreopsis species and other isolated compounds provides corroborating evidence for the predicted anti-inflammatory and anti-angiogenic effects.
-
Anti-Inflammatory Activity: Extracts from Coreopsis lanceolata have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2, the protein product of PTGS2) in lipopolysaccharide (LPS)-stimulated macrophage cells[3][4][5]. Furthermore, other compounds isolated from Coreopsis lanceolata, such as phenylheptatriyne, have demonstrated the ability to reduce the secretion of the pro-inflammatory cytokine TNF-α[6][7].
-
Signaling Pathway Insights: The anti-inflammatory effects of compounds from Coreopsis are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6][7]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF and PTGS2.
Proposed Signaling Pathway for this compound's Action
Based on the network pharmacology predictions and the known regulatory mechanisms of TNF, PTGS2, and VEGFA, a putative signaling pathway for this compound's action can be proposed. This model provides a testable framework for future experimental investigations.
Caption: Predicted inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Protocols for Validation
To experimentally validate the predicted effects of this compound on TNF, PTGS2, and VEGFA gene expression, a series of in vitro experiments can be conducted.
Cell Culture and Treatment
-
Cell Line Selection: Human macrophage-like cell lines (e.g., THP-1 differentiated into macrophages) or endothelial cell lines (e.g., HUVECs) are suitable models.
-
Cell Culture: Cells should be cultured in their recommended media and conditions.
-
Inflammatory Stimulus: To induce the expression of the target genes, cells can be stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
This compound Treatment: Cells should be pre-treated with varying concentrations of isolated this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) should be included.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After the treatment period, total RNA is extracted from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA should be determined using a spectrophotometer. RNA integrity can be assessed via gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of TNF, PTGS2, and VEGFA mRNA are quantified by qRT-PCR using gene-specific primers and a suitable reference gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for data analysis.
Table 2: Example Primer Sequences for Human qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| PTGS2 | CTTCAAAACCGAGGTGTATGTATG | GAGGAAGGGAGTTTCAGGAGAT |
| VEGFA | CTTGCCTTGCTGCTCTACCTC | GATGGCAGTAGCTGCGCTGATA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound's effect on gene expression.
Conclusion and Future Directions
The available evidence, primarily from network pharmacology, strongly suggests that this compound is a promising natural compound for the modulation of key genes involved in inflammation and angiogenesis, namely TNF, PTGS2, and VEGFA. While supporting data from related compounds and extracts are encouraging, rigorous experimental validation using isolated this compound is imperative. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate and quantify the effects of this compound on gene expression. Future research should also focus on elucidating the precise molecular interactions of this compound with its upstream signaling targets, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models of inflammatory and angiogenic diseases. Such studies will be crucial for translating the therapeutic potential of this compound into novel drug development strategies.
References
- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coreolanceolins A–E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Coreopsin from Coreopsis tinctoria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and isolating the bioactive chalcone (B49325), Coreopsin, from the flowers of Coreopsis tinctoria. The protocols outlined below are a synthesis of methodologies reported in scientific literature, offering a detailed guide for laboratory application.
Introduction
Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is a rich source of various flavonoids, including the chalcone this compound. Chalcones are a class of plant secondary metabolites that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This compound, in particular, is investigated for its potential therapeutic properties. The effective extraction and isolation of this compound are crucial steps for its further study and potential application in drug development. This document outlines optimized extraction techniques and a multi-step purification strategy to obtain this compound of high purity.
Data Presentation: Optimized Extraction Parameters
Several methods have been optimized for the extraction of flavonoids from Coreopsis tinctoria. The choice of method can significantly impact the yield of the target compounds. Below is a summary of quantitative data from various studies, providing a comparison of different extraction protocols.
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Total Flavonoid Yield (%) | Reference |
| Conventional Heat Extraction | Water | 1:55 (g/mL) | 80 | 70 | 9.0 ± 0.6 | [1] |
| Optimized Heat Extraction | Water | 1:65 (g/mL) | 84.4 | 10 | Not Specified | [2] |
| Microwave-Assisted Extraction | Water | 1:70 (g/mL) | Not Specified | 8 | 9.95 | [3] |
| Ultrasound-Assisted Extraction | 60.4% Ethanol (B145695) | 1:27.5 (g/mL) | Not Specified | 15 | Not Specified (Total flavonoids and polyphenols: 18.9%) | [4] |
| Methanol (B129727) Extraction | 80% Methanol | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The yields reported are for total flavonoids, as specific yield data for this compound during extraction was not available in the reviewed literature.
Experimental Protocols
The following protocols describe a comprehensive, multi-step process for the extraction and isolation of this compound from Coreopsis tinctoria flowers. This synthesized protocol is based on a combination of methods reported in the literature.
Protocol 1: Optimized Extraction of Total Flavonoids
This protocol describes an optimized method for the extraction of total flavonoids, including this compound, from dried Coreopsis tinctoria flowers.
Materials and Reagents:
-
Dried and powdered flowers of Coreopsis tinctoria
-
Deionized water or 80% Methanol
-
Heater with magnetic stirrer or Microwave extraction system
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Coreopsis tinctoria flowers.
-
Extraction (Choose one of the optimized methods):
-
Conventional Heat Extraction:
-
In a flask, add the powdered plant material and 650 mL of deionized water (1:65 solid-to-liquid ratio).
-
Heat the mixture to 84.4°C while stirring continuously.
-
Maintain the temperature and continue extraction for 10 minutes[2].
-
-
Microwave-Assisted Extraction:
-
Place the powdered plant material in the extraction vessel of a microwave extractor.
-
Add 700 mL of deionized water (1:70 solid-to-liquid ratio).
-
Set the microwave power to 590 W and the extraction time to 8 minutes[3].
-
-
Methanol Extraction:
-
Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction three times.
-
-
-
Filtration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Lyophilization: For long-term storage, freeze-dry the concentrated extract to obtain a powdered crude extract.
Protocol 2: Isolation and Purification of this compound
This protocol details the chromatographic purification of this compound from the crude flavonoid extract.
Materials and Reagents:
-
Crude flavonoid extract from Coreopsis tinctoria
-
HP-20 macroporous resin
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., ethanol, water, ethyl acetate (B1210297), n-hexane, methanol)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Fractionation using Macroporous Resin:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the dissolved extract onto a pre-conditioned HP-20 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). The 70% ethanol eluent is often reported to contain a high concentration of flavonoids.
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing this compound and concentrate them using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Further purify the concentrated flavonoid-rich fraction using a silica gel column.
-
Create a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack the column.
-
Dissolve the fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor for this compound. Combine the pure or semi-pure fractions.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification and removal of pigments and smaller molecules, use a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 swollen in methanol.
-
Load the semi-pure this compound fraction onto the column.
-
Elute with methanol.
-
Collect fractions and analyze for the presence and purity of this compound.
-
-
Preparative HPLC (Prep-HPLC):
-
For the final purification step to obtain high-purity this compound, use a Prep-HPLC system with a C18 column.
-
Dissolve the enriched this compound fraction in the mobile phase.
-
Set up a gradient elution method. A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Inject the sample and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC with a this compound standard.
-
Concentrate the collected fraction to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway
Extracts of Coreopsis tinctoria, which contain this compound, have been shown to affect the PI3K-Akt signaling pathway. This pathway is crucial in regulating cell survival and apoptosis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Optimizing Coreopsis tinctoria Flower Extraction and Inhibiting CML Activity: Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Coreopsin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory properties of Coreopsin, a naturally occurring chalcone (B49325) glycoside, using in vitro cell-based assays. The following protocols are designed for use in a standard cell culture laboratory and are intended to guide researchers in assessing the potential of this compound as an anti-inflammatory agent.
Overview of In Vitro Anti-inflammatory Assays
Inflammation is a complex biological response to harmful stimuli, and it is characterized by the production of various pro-inflammatory mediators.[1] In vitro assays are essential tools for the initial screening and mechanistic evaluation of potential anti-inflammatory compounds.[2][3][4] These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the subsequent reduction in inflammatory markers in the presence of the test compound.[1][2]
This document outlines protocols for measuring key inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule involved in inflammation, produced by inducible nitric oxide synthase (iNOS).[1][5]
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation, synthesized by cyclooxygenase-2 (COX-2).[1]
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), which are key signaling proteins in the inflammatory cascade.[1][6][7]
Furthermore, this guide provides an overview of the underlying signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating the expression of these inflammatory mediators.[5][8][9]
Data Presentation
Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Treatment Group | This compound (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) | IL-1β Secretion (% of LPS Control) |
| Control | 0 | - | - | - | - | - |
| LPS (1 µg/mL) | 0 | 100 | 100 | 100 | 100 | 100 |
| This compound + LPS | 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound + LPS | 5 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound + LPS | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound + LPS | 25 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Positive Control | e.g., Dexamethasone | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW264.7 Macrophages
| Treatment Group | This compound (µM) | iNOS Protein Expression (relative to loading control) | COX-2 Protein Expression (relative to loading control) |
| Control | 0 | - | - |
| LPS (1 µg/mL) | 0 | Data to be filled | Data to be filled |
| This compound + LPS | 1 | Data to be filled | Data to be filled |
| This compound + LPS | 5 | Data to be filled | Data to be filled |
| This compound + LPS | 10 | Data to be filled | Data to be filled |
| This compound + LPS | 25 | Data to be filled | Data to be filled |
| Positive Control | e.g., Dexamethasone | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW264.7, is a suitable model for these assays.
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).
-
Allow cells to adhere and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific proteins in the cell culture supernatant.
-
Principle: Specific antibodies capture and detect the target protein, and a substrate reaction produces a measurable color change.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of the respective mediators based on the standard curves provided with the kits.
-
iNOS and COX-2 Protein Expression (Western Blot)
Western blotting is used to detect and quantify the levels of iNOS and COX-2 proteins within the cells.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Signaling Pathways and Workflows
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[10][11][12][13] this compound is hypothesized to inhibit this pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38, which are activated by upstream kinases in response to inflammatory stimuli.[8][14][15] Activated MAPKs can phosphorylate and activate transcription factors that, along with NF-κB, drive the expression of pro-inflammatory genes.[8][16]
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coreopsin in SH-SY5Y Cell Culture Experiments for Neuroprotective Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coreopsin (B1642618), a flavonoid glycoside, has demonstrated significant neuroprotective potential in preclinical studies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in SH-SY5Y human neuroblastoma cell culture experiments to investigate its neuroprotective effects. The SH-SY5Y cell line is a widely used in vitro model for neurodegenerative diseases, particularly Parkinson's disease, due to its dopaminergic neuron-like characteristics. The protocols outlined below are designed to assess the efficacy of this compound in mitigating neurotoxin-induced cell death and oxidative stress.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by modulating key signaling pathways involved in apoptosis and cell survival. Research has shown that extracts of Coreopsis tinctoria, containing this compound, inhibit neuronal apoptosis by influencing the BCL-2 and AKT signaling pathways.[1][2][3] The PI3K-Akt signaling pathway has been identified as a crucial mediator of these protective effects.[1][2][3] this compound's antioxidant properties also play a vital role by reducing intracellular reactive oxygen species (ROS) accumulation, a common pathological feature in neurodegenerative disorders.[1]
Data Presentation
The following table summarizes quantitative data from neuroprotective studies of Coreopsis tinctoria extract (containing this compound) on MPP+-induced toxicity in SH-SY5Y cells.
| Parameter | Condition | Result | Reference |
| Cell Viability | Control | 100% | [1] |
| 4 mM MPP+ | 53% of control | [1] | |
| 4 mM MPP+ + 100 µg/ml CT Extract | Significant reversal (p < 0.01) | [1] | |
| 4 mM MPP+ + 150 µg/ml CT Extract | 87.628% of control | [1] | |
| Intracellular ROS | Control | 1-fold | [1] |
| MPP+ | 5.52-fold increase vs. control | [1] | |
| MPP+ + 150 µg/ml CT Extract | 3.24-fold increase vs. control | [1] |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
A foundational aspect of reliable neuroprotective studies is the consistent and healthy culture of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of MEM/F12 or DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-Glutamine, and NEAA.[4][5]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.05% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 3 minutes.[6]
-
Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 ml of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[6] Neutralize the trypsin with 6-7 ml of complete growth medium and centrifuge. Resuspend the pellet and split the cells at a ratio of 1:5 to 1:10 into new flasks.
Neurotoxicity Induction with MPP+
1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin commonly used to induce a Parkinson's disease-like phenotype in SH-SY5Y cells by inhibiting complex I of the mitochondrial electron transport chain.[7][8]
Materials:
-
SH-SY5Y cells seeded in appropriate culture plates (e.g., 96-well for viability assays)
-
MPP+ iodide salt
-
Serum-free culture medium
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of MPP+ in sterile water or PBS. Further dilute to the desired final concentration (e.g., 4 mM) in serum-free medium immediately before use.
-
Aspirate the complete growth medium from the cells and wash once with PBS.
-
For the neuroprotective assay, pre-treat the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 2 hours) before adding MPP+.
-
Add the MPP+-containing medium to the designated wells. Include a vehicle control group (medium without MPP+ or this compound) and an MPP+ only group.
-
Incubate for the desired duration (e.g., 24 hours).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[9]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to quantify the levels of intracellular ROS.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate (black, clear bottom)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader
Protocol:
-
Following treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Apoptosis Assessment (Hoechst 33342 Staining)
Hoechst staining is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.
Materials:
-
Treated SH-SY5Y cells grown on glass coverslips in a 24-well plate
-
Hoechst 33342 staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[9]
-
Wash the cells again with PBS and stain with Hoechst 33342 solution for 10-15 minutes in the dark.[9]
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.
Visualization of Pathways and Workflows
References
- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. SH-SY5Y culturing [protocols.io]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics analysis of MPP+-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Coreopsin and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreopsin (B1642618), a chalcone (B49325) glycoside predominantly found in plants of the Coreopsis genus, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential drug candidate. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative determination of phytochemicals and their metabolites in biological samples. This application note provides a detailed protocol for the development and validation of an HPLC method for the analysis of this compound and its primary metabolites in plasma and urine.
Putative Metabolic Pathway of this compound
The metabolism of this compound in vivo is anticipated to follow the general metabolic pathways of flavonoids and chalcones. The primary metabolic transformations likely involve deglycosylation, hydroxylation, and conjugation reactions.
The initial step is the hydrolysis of the glycosidic bond, releasing the aglycone, butein . Butein can then undergo Phase I metabolism, such as hydroxylation, and subsequently, Phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that can be readily excreted.
Experimental Protocols
This section details the necessary materials and methods for the extraction and HPLC analysis of this compound and its metabolites from plasma and urine samples.
Materials and Reagents
-
This compound (≥98% purity)
-
Butein (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human or rat plasma (drug-free)
-
Human or rat urine (drug-free)
-
Syringe filters (0.22 µm)
Sample Preparation
Effective sample preparation is critical to remove interferences and concentrate the analytes of interest.[1] The following protocols are recommended for plasma and urine samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC injection.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter before HPLC injection.
References
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Coreopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreopsin (B1642618), a flavonoid predominantly found in plants of the Coreopsis genus, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasonic-Assisted Extraction (UAE) has emerged as a green and efficient technique for the extraction of phytochemicals. This method utilizes the mechanical effects of acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction yield and reducing processing time and solvent consumption compared to traditional methods.
These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound from Coreopsis tinctoria flowers, a summary of comparative extraction yields, and an overview of the signaling pathways modulated by compounds found in Coreopsis tinctoria, including this compound.
Data Presentation: Comparison of Extraction Methods for Flavonoids from Coreopsis tinctoria
The following table summarizes the quantitative data on the extraction yield of total flavonoids from Coreopsis tinctoria using various extraction methods. While specific data for this compound is limited, the yield of total flavonoids serves as a strong indicator for the efficiency of this compound extraction, as it is a major flavonoid constituent.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Flavonoid Yield (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 60.4% Ethanol (B145695) | 1:27.5 | - | 15 min | 18.9 | [2] |
| Microwave-Assisted Extraction (MAE) | Water | 1:70 | - | 8 min | 9.95 | [1] |
| Hot Water Extraction | Water | 1:55 | 80 | 70 min | 9.0 ± 0.6 | [3][4] |
| Maceration | Ethanol | 1:20 | Ambient | 5 h | Lower than UAE | [5] |
| Reflux | Ethanol | 1:13 | Boiling Point | 5 h | Lower than UAE | [5] |
| Soxhlet Extraction | Ethanol | 1:40 | Boiling Point | 5 h | Lower than UAE | [5] |
Experimental Protocols
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is optimized for the extraction of total flavonoids, including this compound, from dried Coreopsis tinctoria flowers.
Materials and Equipment:
-
Dried and powdered Coreopsis tinctoria flowers (sieved through a 40-60 mesh screen)
-
Ethanol (analytical grade)
-
Distilled water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beakers or flasks
-
Filter paper (e.g., Whatman No. 1) or centrifugation system
-
Rotary evaporator
-
Analytical balance
-
Graduated cylinders
Methodology:
-
Sample Preparation: Weigh 10 g of dried, powdered Coreopsis tinctoria flower material.
-
Solvent Preparation: Prepare a 60% (v/v) ethanol solution by mixing 600 mL of absolute ethanol with 400 mL of distilled water.
-
Extraction:
-
Place the powdered plant material into a 500 mL beaker or flask.
-
Add 275 mL of the 60% ethanol solvent to achieve a solid-to-liquid ratio of 1:27.5 (g/mL).
-
Place the beaker/flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Set the ultrasonic frequency (if adjustable, 40 kHz is common), and power.
-
Set the extraction temperature to 50°C. While some studies do not specify temperature, moderate heating can enhance extraction efficiency without degrading the flavonoids.
-
Begin sonication and extract for 15 minutes.
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by filtration through filter paper or by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant (the extract).
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the ethanol.
-
-
Storage:
-
The resulting aqueous extract can be used directly for analysis or further purified. For long-term storage, the extract can be freeze-dried (lyophilized) to obtain a stable powder. Store the dried extract at -20°C in a desiccator.
-
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-10 min, 10-25% B; 10-30 min, 25-50% B; 30-40 min, 50-10% B. This should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound can be detected at approximately 350 nm. A DAD is useful for obtaining the full UV spectrum to confirm peak identity.
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Solution: Dissolve a known amount of the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the pure standard.
-
Calculate the concentration of this compound in the extract using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for ultrasonic-assisted extraction of this compound.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Modulation of the HIF-1 signaling pathway by this compound.
Discussion of Signaling Pathways
Network pharmacology and experimental data suggest that compounds present in Coreopsis tinctoria, including this compound, play a significant role in modulating key cellular signaling pathways.[1] This is crucial for understanding the mechanisms behind the plant's therapeutic effects, such as its neuroprotective properties.
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Network analysis of Coreopsis tinctoria constituents identified AKT1 as a key target.[1] The extract has been shown to upregulate the expression of both PI3K and Akt.[1] This suggests that this compound and other flavonoids in the extract may exert their effects by activating this pro-survival pathway, which is particularly relevant in the context of neuroprotection where preventing apoptosis is key.
HIF-1 Signaling Pathway:
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). The HIF-1 signaling pathway is implicated in various physiological and pathological processes, including angiogenesis and energy metabolism. HIF1A was identified as another key target of compounds from Coreopsis tinctoria, including this compound.[1] The extract has been demonstrated to upregulate the expression of HIF-1.[1] By modulating the HIF-1 pathway, this compound may influence cellular adaptation to stress and energy metabolism, contributing to its overall biological activity.
Conclusion
Ultrasonic-assisted extraction is a highly effective and efficient method for obtaining this compound and other flavonoids from Coreopsis tinctoria. The provided protocol offers a reliable starting point for researchers, which can be further optimized based on specific equipment and research goals. The ability of compounds from Coreopsis tinctoria, including this compound, to modulate the PI3K/Akt and HIF-1 signaling pathways underscores their therapeutic potential and provides a basis for further investigation into their specific mechanisms of action in drug development.
References
- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Extraction and antioxidant activities of flavonoids from Coreopsis tin" by WANG Jiani, MING Jian et al. [ifoodmm.cn]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Coreopsin: A Promising Phytochemical for Diabetes and Hypertension Research
Application Notes and Protocols for Researchers
Coreopsin, a flavonoid glycoside primarily isolated from Coreopsis tinctoria, has emerged as a significant subject of interest in the scientific community for its potential therapeutic applications in metabolic and cardiovascular diseases. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to explore the multifaceted effects of this compound in diabetes and hypertension research.
Introduction
This compound, also known as Marein, demonstrates a range of biological activities, including antihyperglycemic and antihypertensive effects. Its mechanism of action is thought to involve multiple signaling pathways, making it a compelling candidate for further investigation as a potential lead compound in drug discovery programs. This document provides a summary of its effects, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related compounds on key parameters in diabetes and hypertension models.
Table 1: In Vitro Efficacy of this compound and Related Compounds in Diabetic Models
| Compound/Extract | Assay | Cell Line/Enzyme | Concentration/IC50 | Observed Effect | Reference |
| Marein (this compound) | Glucose Uptake | HepG2 cells | 10 µmol/L | Increased glucose uptake to 90.4% of control | [1] |
| Hirsutrin | Aldose Reductase Inhibition | Rat Lens Aldose Reductase (RLAR) | IC50: 4.78 µM | Competitive inhibition | [2] |
| Thiazolidine-2,4-dione hybrid | Aldose Reductase Inhibition | Aldose Reductase | IC50: 0.16 µM | Potent inhibition | [3] |
| Isoliquiritigenin | Aldose Reductase Inhibition | Aldose Reductase | IC50: 320 nM | Potent inhibition |
Table 2: In Vivo Efficacy of this compound and Related Compounds in Animal Models of Diabetes
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Coreopsis tinctoria extract | Diabetic rats | Not specified | 3 weeks | Improved glucose tolerance | [4] |
| Flavonoid-rich fraction | Diabetic rats | Not specified | 2 weeks | Improved glucose tolerance, potential pancreatic function restoration | [4] |
Table 3: In Vitro Efficacy of Compounds Targeting Hypertension
| Compound Class/Peptide | Assay | IC50 Value | Reference |
| Di- and Tri-peptides | ACE Inhibition | 0.50 - 307.61 µM | [5] |
| Sardine peptide hydrolysate | ACE Inhibition | 67.88 - 200.96 µg/mL | [6] |
| L. crocea protein peptides | ACE Inhibition | 0.63 - 10.26 µM | [7] |
Table 4: In Vivo Efficacy of Compounds in Animal Models of Hypertension
| Compound | Animal Model | Dosage | Route | Blood Pressure Reduction | Reference |
| Corilagin | Spontaneously Hypertensive Rat (SHR) | 5 mg/kg | Intravenous | Equivalent to 1 mg/kg guanethidine | [8] |
| Almorexant | Spontaneously Hypertensive Rat (SHR) | Not specified | Oral | From 182/152 mmHg to 149/119 mmHg | [9] |
| Captopril + Nifedipine | Young Spontaneously Hypertensive Rat (ySHR) | Not specified | Not specified | SBP decreased to 115.8 mmHg in 2 weeks | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study of this compound.
Protocol 1: In Vitro Glucose Uptake Assay in HepG2 Cells
This protocol is designed to assess the effect of this compound on glucose uptake in human liver cancer cells (HepG2), a common model for studying hepatic glucose metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).
-
Glucose Uptake:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with a glucose-free medium containing 50 µM 2-NBDG and the respective treatments for 1-2 hours at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the protein content of each well and express the results as a percentage of the control.
Protocol 2: Induction of Type 2 Diabetes in Mice using Streptozotocin (STZ)
This protocol describes a common method for inducing a model of type 2 diabetes in mice, which can then be used to evaluate the anti-diabetic effects of this compound in vivo.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
High-fat diet (HFD)
-
Standard chow diet
-
Glucometer and test strips
-
This compound
Procedure:
-
Induction of Insulin (B600854) Resistance: Feed the mice a high-fat diet for 4-8 weeks to induce insulin resistance. A control group should be fed a standard chow diet.
-
STZ Preparation: On the day of injection, dissolve STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL. Prepare this solution immediately before use as STZ is light-sensitive and unstable in solution.
-
STZ Injection:
-
Fast the mice for 4-6 hours.
-
Administer a low dose of STZ (e.g., 40-50 mg/kg body weight) via intraperitoneal (i.p.) injection for five consecutive days.
-
-
Blood Glucose Monitoring:
-
Monitor blood glucose levels from the tail vein weekly.
-
Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
This compound Treatment: Once diabetes is established, administer this compound orally or via i.p. injection at the desired doses for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., metformin) should be included.
-
Outcome Measures: Monitor blood glucose levels, body weight, and food and water intake regularly. At the end of the study, perform an oral glucose tolerance test (OGTT) and collect blood and tissues for further analysis (e.g., insulin levels, lipid profile, gene expression).
Protocol 3: Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the non-invasive tail-cuff method for measuring systolic blood pressure in SHRs, a widely used model of essential hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, and pulse sensor)
-
Warming chamber
-
This compound
Procedure:
-
Acclimatization: Acclimate the rats to the restraining device and the measurement procedure for several days before starting the experiment to minimize stress-induced blood pressure fluctuations.
-
Warming: Gently warm the rat in a warming chamber (around 32-34°C) for 10-15 minutes to increase blood flow to the tail, which is necessary for detecting the pulse.
-
Measurement:
-
Place the rat in the restrainer.
-
Position the cuff and the pulse sensor on the rat's tail.
-
The system will automatically inflate and deflate the cuff. The systolic blood pressure is recorded as the pressure at which the pulse reappears during deflation.
-
Take at least three to five consecutive stable readings and calculate the average.
-
-
This compound Treatment: Administer this compound orally or via i.p. injection at the desired doses. Include a vehicle control group and a positive control group (e.g., captopril).
-
Data Collection: Measure blood pressure at regular intervals (e.g., daily or weekly) throughout the treatment period.
-
Data Analysis: Analyze the changes in systolic blood pressure over time and compare the effects of this compound with the control groups.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's role in the IRS-1/AKT/AS160 signaling pathway.
References
- 1. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 2. Aldose reductase inhibitory activity of compounds from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Abstract | PDF | Polyphenol | Biology [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Coreopsin's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreopsin, a chalcone (B49325) flavonoid predominantly found in plants of the Coreopsis genus, has garnered interest for its potential anti-cancer properties. Chalcones, a class of natural compounds, are precursors to flavonoids and are known for a wide range of biological activities. Emerging research on flavonoids from Coreopsis species suggests that they can inhibit cancer cell proliferation and induce apoptosis, a form of programmed cell death. The underlying mechanism of action is often linked to the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. Given that flavonoids can interfere with common colorimetric viability assays like the MTT assay, this document includes protocols for alternative and robust methods, including the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Additionally, a detailed protocol for the Annexin V/Propidium Iodide (PI) assay is provided to specifically quantify apoptosis.
Data Presentation: Quantitative Summary Tables
The following tables provide recommended starting parameters for the experimental protocols. These values are based on typical concentrations and conditions used for similar flavonoids and may require optimization for specific cell lines and experimental conditions.
Table 1: Recommended Cell Seeding Densities for Viability Assays
| Assay Type | 96-well Plate (cells/well) |
| Sulforhodamine B (SRB) Assay | 5,000 - 10,000 |
| CellTiter-Glo® Assay | 5,000 - 10,000 |
| Annexin V/PI Staining (for Flow Cytometry) | 1 x 10^5 - 5 x 10^5 (in larger format plates/flasks) |
Table 2: Recommended this compound Concentrations and Incubation Times
| Parameter | Recommendation |
| This compound Stock Solution | 10 mM in DMSO |
| Working Concentration Range | 1 µM - 100 µM |
| Initial Range-Finding Study | 1, 5, 10, 25, 50, 75, 100 µM |
| Incubation Times | 24, 48, and 72 hours |
| Vehicle Control | DMSO concentration matched to the highest this compound concentration (typically ≤ 0.5%) |
| Positive Control (for apoptosis) | Staurosporine (1 µM) or other known apoptosis inducer |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (510 nm absorbance)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance of the blank wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in an opaque-walled 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and add to the wells as described in the SRB assay protocol.
-
Incubate for the desired time periods (24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the media-only control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with this compound at the determined IC50 concentration and a concentration above and below the IC50 for a time period determined from the viability assays (e.g., 24 or 48 hours).
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well/flask.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Set up appropriate compensation controls for multicolor analysis.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Neuropharmacological and Photoreceptor Studies in Animal Models
Disclaimer: The query topic "experimental design for studying Coreopsin in animal models" presents a point of ambiguity. Scientific literature identifies This compound as a flavonoid, a plant-derived chemical compound, investigated for its neuroprotective properties. It is distinct from an opsin , which is a light-sensitive protein crucial for vision and optogenetic applications. To provide a comprehensive and accurate resource, this document addresses both interpretations:
-
Part 1: Investigating the Neuropharmacological Effects of this compound (the Flavonoid) : This section details the experimental design to study the therapeutic potential of the chemical compound this compound in animal models of neurodegeneration.
-
Part 2: A General Framework for Studying a Novel Opsin : This section provides a general experimental design for characterizing a putative light-sensitive protein (a "novel opsin") in animal models, aligning with the methodological spirit of the original query.
Part 1: Application Notes - Neuroprotective Effects of this compound (Flavonoid)
Objective: To design and execute preclinical studies to evaluate the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease, focusing on its mechanism of action via the PI3K-Akt signaling pathway.[1]
Experimental Workflow
The overall experimental plan involves inducing a neurodegenerative state in an animal model, administering the test compound (this compound), and subsequently evaluating its effects through behavioral, biochemical, and molecular analyses.
Quantitative Data Summary
The following table presents hypothetical data from the described experiments, illustrating potential outcomes for comparison between experimental groups.
| Parameter | Assay | Vehicle Control | MPTP-Induced | MPTP + this compound |
| Motor Coordination | Rotarod Latency (s) | 185 ± 15 | 65 ± 10 | 140 ± 12 |
| Locomotor Activity | Total Distance (m) | 50 ± 5 | 22 ± 4 | 45 ± 6 |
| Pro-survival Protein | p-Akt/Akt Ratio | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1 |
| Anti-apoptotic Protein | BCL2 Expression | 1.0 ± 0.1 | 0.4 ± 0.08 | 0.9 ± 0.1 |
| Inflammation Marker | TNF-α mRNA Fold Change | 1.0 | 5.2 ± 0.8 | 1.5 ± 0.3 |
| Hypoxia Marker | HIF-1α mRNA Fold Change | 1.0 | 4.5 ± 0.6 | 1.3 ± 0.2 |
Proposed Signaling Pathway
Network pharmacology and experimental data suggest that this compound may exert its neuroprotective effects by modulating the PI3K-Akt signaling pathway, which is crucial for cell survival and inhibition of apoptosis.[1]
Experimental Protocols
-
Tissue Homogenization: Dissect brain tissue (striatum) on ice and place it in a pre-chilled tube. Add 300 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors per 5 mg of tissue.[2] Homogenize using an electric homogenizer.
-
Lysis: Agitate the homogenate for 2 hours at 4°C.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, into a fresh tube. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysate with an equal volume of 2x Laemmli loading buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-BCL2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using an ECL substrate and an imaging system.
-
RNA Extraction: Extract total RNA from brain tissue using a Trizol-based method or a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.[4][5]
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Convert 500-1000 ng of total RNA to cDNA using a reverse transcription kit with oligo(dT) primers.[5][6]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.[5]
-
Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[5][7]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing to a stable housekeeping gene (e.g., GAPDH).[5]
Part 2: Application Notes - Characterizing a Novel Opsin
Objective: To provide a general framework for characterizing a newly identified putative opsin ("Novel-Opsin") in a transgenic mouse model, focusing on its expression, light-evoked functionality, and contribution to behavior.
Experimental Workflow
This workflow outlines the key stages for characterizing a novel opsin, from validating its expression in a targeted animal model to assessing its functional impact at the physiological and behavioral levels.
References
- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Extraction and western blotting [protocols.io]
- 3. origene.com [origene.com]
- 4. Melanopsin expression in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative real-time PCR of mRNA [protocols.io]
- 6. gene-quantification.de [gene-quantification.de]
- 7. 定量PCRの基礎 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Coreopsin's Aqueous Solubility for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance on improving the aqueous solubility of Coreopsin for successful in vivo studies. Given that this compound, a flavonoid glycoside, exhibits poor water solubility, this guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vivo studies?
A1: this compound (Butein-4'-O-β-D-glucopyranoside) is a flavonoid naturally found in plants like Coreopsis tinctoria.[1][2] Flavonoids are known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, like many flavonoids, this compound has low aqueous solubility, which can significantly hinder its absorption and bioavailability when administered orally or via other aqueous-based routes in in vivo experiments.[3][4] This poor solubility can lead to inaccurate or inconclusive results in preclinical studies.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several effective techniques can be employed to enhance the aqueous solubility of this compound and other poorly soluble flavonoids. The most common and well-documented methods include:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This technique can convert the crystalline form of the drug to a more soluble amorphous state, thereby increasing its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: This method involves the formation of inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then enhances the overall aqueous solubility of the complex.
-
Phospholipid Complexes: Creating a complex between this compound and phospholipids (B1166683) can improve its lipophilicity, which can, in turn, enhance its absorption and bioavailability.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate in aqueous media.
Troubleshooting Guide
Problem 1: My this compound formulation is precipitating out of solution upon standing or dilution.
-
Possible Cause: The concentration of this compound in your chosen vehicle may have exceeded its saturation solubility. This is a common issue when using co-solvents; the addition of an aqueous medium can cause the compound to crash out.
-
Troubleshooting Steps:
-
Determine the saturation solubility: Experimentally determine the maximum concentration of your this compound formulation that remains stable in the final aqueous medium over time.
-
Optimize the formulation: If using a co-solvent system, try adjusting the ratio of the co-solvent to the aqueous phase. Sometimes a higher percentage of the organic solvent is needed to maintain solubility. However, be mindful of potential toxicity of the solvent in your in vivo model.
-
Consider alternative methods: If co-solvents are not effective, explore more robust solubilization techniques like solid dispersions, cyclodextrin complexes, or nanoparticle formulations, which are designed to create more stable aqueous preparations.
-
Problem 2: I'm observing low and variable bioavailability of this compound in my animal studies despite using a solubilization technique.
-
Possible Cause: While solubility is a critical factor, other aspects like membrane permeability and first-pass metabolism can also limit bioavailability. Your formulation may be improving solubility but not sufficiently addressing these other barriers.
-
Troubleshooting Steps:
-
Evaluate permeability: Consider conducting in vitro permeability assays (e.g., using Caco-2 cells) to assess if poor membrane transport is a contributing factor.
-
Investigate metabolic stability: Assess the stability of this compound in liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.
-
Enhance absorption with formulation:
-
Phospholipid complexes: This technique can improve the lipophilicity of this compound, potentially enhancing its passage across biological membranes.
-
Nanoparticle formulations with targeting ligands: Functionalizing nanoparticles with specific ligands could facilitate targeted delivery and uptake by cells.
-
-
Consider alternative routes of administration: If oral bioavailability remains a challenge, explore other routes like intravenous or intraperitoneal injection, for which aqueous solubility is still a key requirement.
-
Quantitative Data on Solubility Enhancement
Table 1: Solubility Enhancement of Flavonoids using Solid Dispersion
| Flavonoid | Carrier | Drug:Carrier Ratio (w/w) | Method | Solubility Increase (Fold) | Reference |
| Hesperetin | PVP | 1:4 | Solvent Evaporation | ~64 | [5] |
| Naringenin | PVP | 1:4 | Solvent Evaporation | ~51 | [5] |
| Ampelopsin | PVP K30 | Not specified | Not specified | Significant Increase | [6] |
| Butein | PVP K-30 | Not specified | Solvent Evaporation | 36.4 | [7] |
Table 2: Solubility Enhancement of Flavonoids using Cyclodextrin Complexation
| Flavonoid | Cyclodextrin | Molar Ratio (Drug:CD) | Method | Solubility Increase (Fold) | Reference |
| Quercetin | Methylated β-CD | Not specified | Not specified | >254 | [4] |
| Hesperetin | β-CD | 1:1 | Not specified | Significant Increase | [8] |
| Naringenin | β-CD | 1:1 | Not specified | Significant Increase | [8] |
| Ampelopsin | HP-β-CD | Not specified | Not specified | Significant Increase | [6] |
Table 3: Solubility Enhancement of Flavonoids using Phospholipid Complexes
| Flavonoid | Phospholipid | Molar Ratio (Drug:PL) | Method | Solubility Increase (Fold) | Reference |
| Total Flavones (from Hippophae rhamnoides L.) | Phospholipid | 1:1 | Solvent Evaporation | 22.0-26.8 | [9] |
| Quercetin | Phospholipon® 90H | Not specified | Solvent Evaporation | 22 | |
| Standardized Centella Extract | Phospholipon® 90H | Not specified | Solvent Evaporation | 12 |
Experimental Protocols
Here are detailed methodologies for the key experiments discussed.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or another suitable organic solvent in which both this compound and PVP are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:4 w/w). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask by gentle stirring or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a temperature below its glass transition temperature (Tg) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized for drug content, morphology (e.g., using Scanning Electron Microscopy - SEM), physical state (e.g., using X-ray Diffraction - XRD and Differential Scanning Calorimetry - DSC), and dissolution behavior.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin (β-CD) or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its water solubility.
Materials:
-
This compound
-
β-Cyclodextrin (or HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Solutions:
-
Dissolve a specific amount of β-cyclodextrin in deionized water with heating (e.g., 50-60 °C) and stirring to obtain a clear solution.
-
Dissolve a molar equivalent of this compound in a minimal amount of ethanol.
-
-
Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring and temperature.
-
Precipitation: Continue stirring for several hours (e.g., 2-4 hours) and then allow the mixture to cool down slowly to room temperature, followed by refrigeration (e.g., at 4 °C) overnight to facilitate the precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration and wash it with a small amount of cold deionized water and then with ethanol to remove any uncomplexed material.
-
Drying: Dry the collected complex. Lyophilization (freeze-drying) is often preferred to obtain a fine, easily dissolvable powder.
-
Characterization: Characterize the complex for complexation efficiency, stoichiometry, and changes in physicochemical properties using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), NMR, DSC, and XRD.
Protocol 3: Preparation of this compound-Phospholipid Complex by Solvent Evaporation
Objective: To prepare a phospholipid complex of this compound to enhance its lipophilicity and improve its potential for absorption.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Dichloromethane (B109758) or another suitable organic solvent
-
n-Hexane (as an anti-solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Reaction Mixture: Accurately weigh this compound and phosphatidylcholine in a specific molar ratio (e.g., 1:1 or 1:2) and place them in a round-bottom flask.
-
Dissolution and Reflux: Add a suitable volume of dichloromethane to the flask to dissolve the components. Attach the reflux condenser and reflux the mixture with constant stirring at a controlled temperature (e.g., 40-50 °C) for a specified time (e.g., 2-3 hours).
-
Concentration: After refluxing, concentrate the solution to a small volume using a rotary evaporator.
-
Precipitation: Add n-hexane to the concentrated solution while stirring continuously. The phospholipid complex will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration and wash it with n-hexane. Dry the collected complex in a vacuum desiccator to remove any residual solvent.
-
Characterization: The resulting complex should be characterized for its formation, physicochemical properties, and solubility in both aqueous and lipid phases. Techniques like FTIR, DSC, and XRD are commonly used.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
This compound and the PI3K/Akt Signaling Pathway
Network pharmacology studies have suggested that compounds from Coreopsis tinctoria, including this compound, may exert their effects by modulating various signaling pathways. One of the key pathways identified is the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, growth, and apoptosis.
Caption: PI3K/Akt signaling pathway and potential modulation by this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique for this compound.
References
- 1. Butein 4'-glucoside | CAS#:499-29-6 | Chemsrc [chemsrc.com]
- 2. Buy Butein 4'-glucoside [smolecule.com]
- 3. Showing Compound Butein (FDB000082) - FooDB [foodb.ca]
- 4. jddtonline.info [jddtonline.info]
- 5. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 6. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous Silica and Pure Amorphous Drugs Prepared by Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Welcome to the technical support center for opsin and rhodopsin-related experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation with these photoreceptor proteins.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and characterization of opsins and rhodopsins.
Expression & Purification
Question: I am observing very low yields of my recombinant rhodopsin from E. coli. What are the potential causes and how can I optimize the expression?
Answer: Low expression yields of rhodopsin in E. coli are a common challenge. Several factors can contribute to this issue, and optimization often requires a multi-pronged approach.
-
Codon Bias: The codon usage of the rhodopsin gene may not be optimal for E. coli's translational machinery.
-
Solution: Synthesize a codon-optimized version of your opsin gene for expression in E. coli.
-
-
Toxicity of the Expressed Protein: Overexpression of a membrane protein like rhodopsin can be toxic to E. coli, leading to cell death and reduced yields.
-
Solutions:
-
Lower the induction temperature to 18-25°C to slow down protein expression and promote proper folding.
-
Reduce the concentration of the inducing agent (e.g., IPTG).
-
Use a weaker promoter or a tightly regulated expression system to control the level of protein expression.
-
-
-
Inclusion Body Formation: The expressed rhodopsin may misfold and aggregate into insoluble inclusion bodies.
-
Solutions:
-
Co-express molecular chaperones to assist in proper protein folding.
-
Optimize the cell lysis procedure to efficiently separate soluble and insoluble fractions.
-
If the protein is in inclusion bodies, it may need to be solubilized with denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) and then refolded.
-
-
-
Inefficient Lysis and Solubilization: Incomplete cell lysis or inefficient solubilization of the membrane-bound rhodopsin will result in significant loss of protein.
-
Solutions:
-
Ensure complete cell lysis using appropriate methods (e.g., sonication, French press).
-
Screen a panel of detergents to find the optimal one for solubilizing your specific rhodopsin construct while maintaining its stability.
-
-
Question: My purified rhodopsin protein is aggregating. How can I prevent this?
Answer: Protein aggregation is a frequent problem, particularly with membrane proteins like rhodopsin, which have hydrophobic transmembrane domains.[1][2] Mutations can also promote misfolding and aggregation.[1][3][4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing additives in your buffer can lead to aggregation.
-
Solutions:
-
Screen a range of pH values and salt concentrations to find the optimal conditions for your protein's stability.
-
Include additives such as glycerol (B35011) (5-20%), mild detergents, or specific lipids that may help stabilize the protein.
-
-
-
Detergent Choice: The detergent used for solubilization and purification is critical for maintaining the protein in a monomeric and active state.
-
Solution: Experiment with different detergents (e.g., DDM, LDAO, OG) to find one that effectively solubilizes and stabilizes your rhodopsin variant. It's often a trial-and-error process.
-
-
Protein Concentration: High protein concentrations can favor aggregation.
-
Solution: Perform purification and storage at the lowest feasible protein concentration. If high concentrations are necessary for downstream applications, try to concentrate the protein just before use.
-
-
Temperature Stress: Rhodopsin can be sensitive to temperature fluctuations.
-
Solution: Maintain a constant, low temperature (e.g., 4°C) throughout the purification and storage process. Avoid repeated freeze-thaw cycles.
-
Functional Assays & Characterization
Question: I am observing high background or non-specific binding in my rhodopsin-based binding assay. What can I do to reduce it?
Answer: High background and non-specific binding can obscure the specific signal in your assay, making data interpretation difficult.
-
Insufficient Blocking: The surfaces of your assay plate or beads may have unoccupied sites that can bind your primary or secondary antibodies non-specifically.
-
Solution: Use an appropriate blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, to block all non-specific binding sites.
-
-
Hydrophobic Interactions: The hydrophobic nature of rhodopsin and other components can lead to non-specific interactions.
-
Solution: Include a low concentration of a mild non-ionic detergent (e.g., Tween-20) in your washing buffers to reduce non-specific binding.
-
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can increase background signal.
-
Solution: Titrate your antibodies to determine the optimal concentration that gives a good specific signal with minimal background.
-
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to high background.
-
Solution: Increase the number and duration of your washing steps. Ensure that the wash buffer is effectively removing unbound reagents.
-
Question: My rhodopsin sample is photobleaching quickly during fluorescence-based experiments. How can I minimize this?
Answer: Photobleaching is the light-induced destruction of a fluorophore, leading to a loss of signal.[5] This is a particular concern for a photosensitive protein like rhodopsin.
-
Excessive Light Exposure: Prolonged exposure to high-intensity light will accelerate photobleaching.
-
Solutions:
-
Minimize the exposure time and use the lowest possible light intensity that still provides a detectable signal.
-
Use neutral density filters to reduce the excitation light intensity.
-
-
-
Oxygen Radicals: The presence of molecular oxygen can lead to the formation of reactive oxygen species that destroy fluorophores.
-
Solution: Use commercially available antifade reagents in your mounting medium. These reagents often contain free radical scavengers.
-
-
Photoreversal of Bleaching: In some cases, exposure to blue light can actually photoreverse the bleaching of rhodopsin by converting bleaching intermediates back to the active form.[6][7]
-
Consideration: The wavelength of light used for excitation can influence the rate of bleaching and the potential for photoreversal. This phenomenon can be exploited in certain experimental setups.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data often required in rhodopsin experiments.
Table 1: Common Detergents for Rhodopsin Solubilization and Purification
| Detergent | Type | Typical Working Concentration | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.05 - 1% (w/v) | Commonly used for solubilization and maintaining rhodopsin stability.[8][9] |
| Lauryl Dimethylamine N-oxide (LDAO) | Zwitterionic | 1 - 4% (w/v) | Effective for solubilization, but can be harsher than DDM.[10] |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 1 - 2% (w/v) | Often used in reconstitution experiments.[11][12] |
| Digitonin | Non-ionic (steroid-based) | 1 - 2% (w/v) | A mild detergent, but often comes as a heterogeneous mixture.[13] |
| CHAPS | Zwitterionic | 10 - 20 mM | A bile salt derivative that can be effective for some membrane proteins.[14] |
Table 2: Typical Rhodopsin Yields and Quantification Parameters
| Parameter | Value | Method/Reference |
| Expression Yield in H. salinarium | 1.7 mg/liter of culture | Ni²⁺-affinity chromatography of His-tagged sensory rhodopsin I.[15] |
| Molar Extinction Coefficient (at ~500 nm) | 40,000 - 42,000 M⁻¹cm⁻¹ | Spectrophotometry.[10] |
| Ratio of Rhodopsin to other proteins in rod outer segments | Varies (e.g., ~1:200 for transducin) | Absolute quantification using mass spectrometry.[16] |
| Quantification Range | Low-micromolar solutions | LC/MS/MS using synthetic peptide standards.[10][17] |
Key Experimental Protocols
Protocol 1: Expression and Purification of Rhodopsin from E. coli
This protocol provides a general workflow for expressing and purifying His-tagged rhodopsin from E. coli. Optimization will be required for specific constructs.
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with your rhodopsin expression plasmid.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of culture with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18-25°C.
-
Add all-trans-retinal (B13868) to a final concentration of 10 µM.
-
Induce protein expression with IPTG (e.g., 0.1 - 1 mM) and continue to grow the culture for 12-16 hours.[18]
-
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
-
Lysis and Solubilization:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10% glycerol, pH 7.5) containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge to pellet the cell debris and membranes.
-
Resuspend the membrane pellet in lysis buffer and add a detergent (e.g., 1% DDM) to solubilize the membrane proteins. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.
-
-
Affinity Chromatography:
-
Load the solubilized supernatant onto a Ni-NTA affinity column pre-equilibrated with a wash buffer (lysis buffer containing a lower concentration of detergent, e.g., 0.05% DDM, and 20 mM imidazole).
-
Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
Elute the rhodopsin using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
-
Size Exclusion Chromatography (Optional): For higher purity, the eluted fractions can be concentrated and further purified by size exclusion chromatography using a column equilibrated with a suitable buffer containing a low concentration of detergent.
Protocol 2: Reconstitution of Purified Rhodopsin into Liposomes
This protocol describes a general method for reconstituting purified rhodopsin into lipid vesicles.
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by drying down a solution of phospholipids (B1166683) (e.g., soybean phospholipids) in a round-bottom flask under a stream of nitrogen.
-
Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Detergent Destabilization of Liposomes: Add a detergent (e.g., octyl glucoside) to the liposome suspension to the point of saturation.
-
Mixing Rhodopsin and Lipids: Mix the purified, detergent-solubilized rhodopsin with the detergent-destabilized liposomes.
-
Detergent Removal: Remove the detergent slowly by dialysis against a detergent-free buffer. This allows for the spontaneous insertion of rhodopsin into the lipid bilayer as proteoliposomes are formed.[11][19]
-
Characterization: The resulting proteoliposomes can be characterized for size, protein orientation, and functional activity.[11][12]
Visualizations: Pathways and Workflows
Rhodopsin Signaling Pathway
Caption: The canonical rhodopsin phototransduction cascade.[20][21][22][23][24]
Experimental Workflow: Rhodopsin Purification
Caption: A typical experimental workflow for the purification of recombinant rhodopsin.
Troubleshooting Logic: Low Protein Yield
Caption: A decision tree for troubleshooting low yields of recombinant rhodopsin.
References
- 1. Rhodopsin oligomerization and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation of rhodopsin mutants in mouse models of autosomal dominant retinitis pigmentosa [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. A Y178C rhodopsin mutation causes aggregation and comparatively severe retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure and function in rhodopsin: Asymmetric reconstitution of rhodopsin in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function in rhodopsin: asymmetric reconstitution of rhodopsin in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. cusabio.com [cusabio.com]
- 15. Rapid high-yield purification and liposome reconstitution of polyhistidine-tagged sensory rhodopsin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absolute quantification of photoreceptor outer segment proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Expression of microbial rhodopsins in Escherichia coli and their extraction and purification using styrene-maleic acid copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rhodopsin - Wikipedia [en.wikipedia.org]
- 24. Visual phototransduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Coreopsin from Crude Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Coreopsin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a chalcone (B49325) glycoside, a type of flavonoid.[1] Its chemical structure consists of a butein (B1668091) molecule attached to a glucose unit. It is primarily extracted from the flowers of plants belonging to the Coreopsis genus, such as Coreopsis tinctoria (Snow Chrysanthemum) and Coreopsis lanceolata.[2][3][4]
Q2: What are the initial steps for extracting this compound from plant material?
The initial step involves the extraction of flavonoids from the dried and powdered plant material. Common methods include:
-
Solvent Extraction: Maceration or Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695) are frequently employed.[5][6] An 80% methanol solution is often used for the initial extraction of flavonoids from Coreopsis species.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency and can reduce extraction time and solvent consumption.[5][7]
-
Microwave-Assisted Extraction (MAE): MAE is another modern technique that can improve extraction yields and reduce processing time.[6]
Q3: What are the common challenges encountered during the purification of this compound?
Researchers may face several challenges during the purification of this compound, including:
-
Low Yield: The concentration of this compound in the crude extract can be low, leading to poor recovery.
-
Co-eluting Impurities: Crude extracts of Coreopsis contain a complex mixture of other flavonoids and phenolic compounds with similar polarities to this compound, making separation difficult.[8][9]
-
Degradation of this compound: As a chalcone glycoside, this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH values, and light.[3][10][11]
-
Poor Chromatographic Resolution: Achieving baseline separation of this compound from closely related compounds can be challenging, leading to broad or tailing peaks in HPLC.
Troubleshooting Guides
Problem 1: Low Extraction Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity of the extraction solvent may not be ideal for this compound. Perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetone) and varying water concentrations to determine the optimal solvent system. For instance, 70% methanol has been shown to be efficient for extracting flavonoids from Coreopsis tinctoria.[2] |
| Incomplete Extraction | The extraction time may be too short, or the solvent-to-solid ratio may be insufficient. Increase the extraction time and/or the solvent-to-solid ratio. Consider performing multiple extraction cycles to ensure exhaustive extraction.[12] |
| Sample Preparation | Improperly ground plant material can limit solvent penetration. Ensure the plant material is finely powdered to maximize the surface area for extraction.[13] |
| Degradation during Extraction | High temperatures during extraction can lead to the degradation of this compound. If using heat-assisted methods, optimize the temperature to balance extraction efficiency and compound stability. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature.[12] |
Problem 2: Poor Chromatographic Separation and Co-eluting Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The chosen column chemistry may not provide sufficient selectivity for separating this compound from other flavonoids like marein, okanin, and their glycosides, which are commonly found in Coreopsis extracts.[4][8] Experiment with different stationary phases. While C18 columns are common, a phenyl-hexyl or a column with a different bonding chemistry might offer alternative selectivity.[14] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving good resolution. Optimize the gradient slope, organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds. |
| Column Overloading | Injecting too much crude extract onto the column can lead to broad, asymmetric peaks and poor separation. Reduce the sample load or perform a preliminary fractionation step (e.g., solid-phase extraction) to remove some of the interfering compounds before HPLC. |
| Co-eluting Structurally Similar Compounds | The crude extract contains a variety of structurally similar flavonoids.[8] Employing orthogonal separation techniques can be beneficial. For example, after an initial separation on a C18 column, further purify the collected fractions on a column with a different selectivity or use a different chromatographic technique like counter-current chromatography. Two-dimensional liquid chromatography can also be a powerful tool to resolve co-eluting peaks.[15] |
Problem 3: this compound Degradation During Purification
| Possible Cause | Troubleshooting Steps |
| pH Instability | Flavonoids, including chalcones, can be unstable at alkaline pH.[3][10] Maintain a slightly acidic to neutral pH (pH 4-6) throughout the purification process, especially in aqueous solutions. Buffer your mobile phases and solutions accordingly. |
| Thermal Degradation | High temperatures can cause the degradation of this compound.[11][16] Avoid excessive heat during solvent evaporation; use a rotary evaporator under reduced pressure at a low temperature. Perform chromatographic separations at room temperature unless a specific temperature is required for optimal separation, in which case, keep it as low as possible. |
| Light Sensitivity | Flavonoids can be sensitive to light. Protect the crude extract and all subsequent fractions from direct light by using amber vials or by covering glassware with aluminum foil. |
| Oxidative Degradation | Exposure to oxygen can lead to the degradation of phenolic compounds. While not always a primary concern for this compound, if degradation is suspected, consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon. |
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3.55 - 9.25 ng | [2] |
| Limit of Quantification (LOQ) | 12.46 - 35.88 ng | [2] |
| Recovery | 95.75% - 103.50% | [2] |
| Repeatability (RSD) | 1.37% - 3.74% | [2] |
Table 2: Optimized Extraction Conditions for Flavonoids from Coreopsis tinctoria
| Parameter | Optimal Value | Reference |
| Extraction Solvent | 70% Methanol | [2] |
| Extraction Method | Ultrasound-assisted or Heat reflux | [2] |
| Extraction Time | 30 minutes | [2] |
| Extraction Cycles | 2-3 times | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Coreopsis tinctoria Flowers
-
Sample Preparation: Dry the flowers of Coreopsis tinctoria at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried flowers into a fine powder.
-
Extraction:
-
Weigh 0.5 g of the powdered sample.
-
Add 25 mL of 70% methanol.
-
Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature.
-
Alternatively, use heat reflux extraction for 30 minutes.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
-
Filtration and Concentration:
-
Filter the combined extracts through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in a dark container until further purification.
Protocol 2: HPLC Analysis and Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a diode-array detector (DAD) is recommended.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 370 nm for chalcones).
-
-
Sample and Standard Preparation:
-
Dissolve the crude extract in the initial mobile phase composition.
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction, purification, and analysis of this compound.
References
- 1. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 2. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New phenolic compounds from Coreopsis tinctoria Nutt. and their antioxidant and angiotensin i-converting enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. veeprho.com [veeprho.com]
- 15. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ftb.com.hr [ftb.com.hr]
Technical Support Center: Enhancing the Bioavailability of Coreopsin Through Formulation
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the formulation of Coreopsin (B1642618) to enhance its bioavailability. This compound, a flavonoid with potential therapeutic applications, exhibits poor aqueous solubility, which can limit its in vivo efficacy.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
It is important to note that while extensive research exists for flavonoids as a class, specific experimental data for this compound is limited. Therefore, the information provided herein is based on established principles for similar compounds and should be supplemented with experimental validation for this compound-specific applications.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing effective formulation strategies. Below is a summary of available calculated data for this compound. Researchers are strongly encouraged to experimentally determine these values for their specific batches of this compound.
| Property | Value | Source |
| Molecular Weight | 434.39 g/mol | [3][4] |
| Chemical Formula | C21H22O10 | [3][4] |
| logP (calculated) | 0.452 | [5] |
| logS (calculated) | -3.029 | [5] |
| Caco-2 Permeability (predicted) | -6.228 | [5] |
| DMSO Solubility | 50 mg/mL (115.1 mM) | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation development of poorly soluble flavonoids like this compound.
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenges for oral delivery of this compound, like many other flavonoids, are its low aqueous solubility and potentially poor permeability across the intestinal epithelium.[2][6] These factors can lead to low and variable oral bioavailability. Additionally, this compound may be susceptible to degradation in the gastrointestinal tract and undergo first-pass metabolism in the liver.[7]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix.[13][14][15][16][17] This can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs. Examples include self-emulsifying drug delivery systems (SEDDS) and microemulsions.[2][6][18]
Q3: How can I improve the stability of my this compound formulation?
A3: The stability of this compound can be influenced by factors such as pH, light, and temperature.[7][19][20][21] To improve stability:
-
pH control: Determine the pH at which this compound has maximum stability and buffer your formulation accordingly.
-
Excipient selection: Use antioxidants to prevent oxidative degradation.
-
Light protection: Store the formulation in light-resistant containers.
-
Lyophilization: For liquid formulations, freeze-drying can improve long-term stability.
Q4: Which in vitro models are suitable for assessing the permeability of this compound?
A4: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[22][23][24][25][26] This model can help determine the apparent permeability coefficient (Papp) of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Section 3: Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound solubility in aqueous buffers | - High crystallinity of the compound. - Unfavorable pH of the buffer. | - Attempt to dissolve in a small amount of a co-solvent (e.g., DMSO, ethanol) before adding to the aqueous buffer. Ensure the final co-solvent concentration is low. - Adjust the pH of the buffer to a range where this compound solubility is higher (requires experimental determination of pH-solubility profile). - Employ solubilizing excipients such as cyclodextrins or surfactants. |
| Precipitation of this compound during in vitro dissolution testing | - Supersaturation followed by crystallization. - Inadequate stabilization of the formulation. | - For amorphous solid dispersions, ensure the polymer concentration is sufficient to inhibit crystallization. - For nanoformulations, optimize the stabilizer (surfactant) concentration. - Use precipitation inhibitors in the dissolution medium. |
| High variability in in vivo pharmacokinetic data | - Poor formulation homogeneity. - Inconsistent dosing technique. - Inter-animal physiological differences. | - Ensure the formulation is homogenous before each administration. - Standardize the gavage technique and volume. - Increase the number of animals per group to improve statistical power. |
| Low apparent permeability (Papp) in Caco-2 assays | - The compound is a substrate for efflux pumps (e.g., P-gp). - Poor solubility in the assay medium leading to a low concentration gradient. - The compound may be binding to the plastic of the assay plate. | - Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. - If efflux is suspected, co-administer with a known P-gp inhibitor (e.g., verapamil). - Ensure the starting concentration of this compound is fully dissolved in the transport buffer. - Include a mass balance assessment to check for compound recovery. |
Section 4: Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
-
Materials: this compound powder, purified water, phosphate (B84403) buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each medium in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[27][28][29][30]
-
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of this compound.
-
Materials: this compound powder, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, and milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) and the stabilizer (e.g., 1% w/v) in purified water.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a bead mill.
-
Mill the suspension at a set speed and temperature for a predetermined time (optimization may be required).
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
Protocol 3: In Vitro Dissolution Testing
-
Objective: To evaluate the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant medium (e.g., SGF or SIF).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.
-
Add the this compound formulation (e.g., a capsule containing the formulation or an equivalent amount of powder) to the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC-UV or LC-MS/MS.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.[31]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally by gavage at a specific dose.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[32]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[33][34]
-
Section 5: Signaling Pathways and Experimental Workflows
This section provides visual representations of a potential signaling pathway for this compound based on the known activities of similar flavonoids, as well as workflows for key experiments.
Caption: Hypothetical signaling pathway for this compound based on known flavonoid activities.
Caption: General workflow for this compound formulation development and evaluation.
Conclusion
Enhancing the bioavailability of this compound is a critical step in unlocking its therapeutic potential. This technical support center provides a framework for addressing the key challenges of poor solubility and permeability through systematic formulation development and evaluation. While this compound-specific data is currently sparse, the principles and protocols outlined here for flavonoids provide a robust starting point for your research. We strongly recommend thorough experimental validation at each stage of the formulation process to generate reliable and reproducible data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. CAS 499-29-6 | this compound [phytopurify.com]
- 5. neist.res.in [neist.res.in]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 10. saapjournals.org [saapjournals.org]
- 11. Transfection with different colloidal systems: comparison of solid lipid nanoparticles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles and Liposomes for Bone Diseases Treatment [mdpi.com]
- 13. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Producing Amorphous Solid Dispersions via Co-Precipitation and Spray Drying: Impact to Physicochemical and Biopharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. organomation.com [organomation.com]
- 28. researchgate.net [researchgate.net]
- 29. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. auc cmax tmax: Topics by Science.gov [science.gov]
- 32. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
overcoming limitations in Coreopsin's permeability in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to Coreopsin's permeability in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability often low?
A1: this compound is a flavonoid, specifically a chalcone (B49325) glycoside.[1][2] Its structure includes a hydrophilic sugar (glucose) moiety attached to a more lipophilic butein (B1668091) aglycone. This sugar group increases the molecule's polarity and molecular weight (434.4 g/mol ), which can hinder its ability to passively diffuse across the lipophilic cell membrane.[2][3] Physicochemical predictions indicate a very low Caco-2 permeability value (-6.228), suggesting poor absorption and cellular uptake.[3]
Q2: What are the common indicators of poor this compound permeability in my cell-based assay?
A2: Common signs that this compound is not efficiently entering your cells include:
-
Lack of a dose-response curve: You may see little to no biological effect even at high concentrations.
-
High well-to-well variability: Inconsistent uptake can lead to erratic results across replicate wells.
-
Low signal-to-noise ratio: The specific signal generated by this compound's activity is weak compared to the background noise of the assay.
-
Discrepancy with cell-free results: The compound may show high activity in a biochemical (cell-free) assay but little to no activity when tested on whole cells.
Q3: What are the primary strategies to overcome this compound's low permeability?
A3: The main approaches focus on temporarily modifying the cell membrane, preventing the cell from pumping the compound out, or altering the compound's formulation. Key strategies include:
-
Using a mild permeabilizing agent: Reagents that create transient pores in the membrane.
-
Inhibiting efflux pumps: Blocking cellular transporters that actively remove this compound from the cytoplasm.
-
Optimizing the delivery vehicle: Ensuring the compound is fully solubilized, for example, by optimizing the concentration of solvents like DMSO.
Troubleshooting Guide
Problem: I am not observing the expected biological effect of this compound in my cell-based assay.
This is a common issue stemming from insufficient intracellular concentrations of the compound. The following troubleshooting steps can help diagnose and solve the problem.
Cause 1: Insufficient Passive Diffusion
-
Troubleshooting Step: Ensure this compound is fully dissolved in your culture medium. Poor solubility can be mistaken for poor permeability.
-
Solution: Optimize the concentration of your vehicle solvent (e.g., DMSO). While solvents can aid permeability, concentrations are often recommended to be kept below 0.5% v/v to avoid cytotoxicity.[4] Always run a vehicle-only control to assess solvent toxicity in your specific cell line.
-
Troubleshooting Step: The cell membrane is acting as a barrier.
-
Solution: Employ a mild, reversible permeabilizing agent to facilitate entry. Agents like Saponin or Digitonin can transiently create pores in the cell membrane. This method is aggressive and requires careful optimization to avoid significant cell death. Always perform a viability assay (e.g., Trypan Blue or MTT) to determine the optimal, non-toxic concentration of the permeabilizing agent.
Cause 2: Active Efflux by Membrane Transporters
-
Troubleshooting Step: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which actively remove it from the cell.[5] This can keep the intracellular concentration below the effective threshold. The efflux ratio, calculated from bidirectional permeability assays (B-to-A / A-to-B), can confirm if a compound is an efflux substrate.[6]
-
Solution: Co-incubate this compound with a known efflux pump inhibitor. Verapamil, for example, is a widely used inhibitor of P-gp. This can increase the net intracellular accumulation of this compound. Ensure you test the inhibitor's toxicity on your cells beforehand.
Cause 3: Compound Degradation or Assay Interference
-
Troubleshooting Step: this compound may be unstable in the cell culture medium over the long incubation times required for some assays.[7]
-
Solution: Prepare this compound solutions fresh for each experiment. If long incubation is necessary, consider replenishing the medium with fresh this compound at intermediate time points.
-
Troubleshooting Step: this compound, as a flavonoid, may possess fluorescent properties that interfere with assays using a fluorescent readout.
-
Solution: Run proper controls. Include wells with this compound but without the fluorescent reporter dye to measure its intrinsic fluorescence at the relevant wavelengths.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound relevant to its permeability.
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | 434.4 g/mol [2] | Above the ideal range for passive diffusion (Lipinski's Rule of 5) |
| logP | 0.452[3] | Indicates moderate lipophilicity, but offset by polar groups |
| Topological Polar Surface Area (TPSA) | 177.14 Ų[3] | High TPSA suggests poor membrane permeability due to hydrogen bonds |
| Caco-2 Permeability | -6.228 (logPapp)[3] | Indicates very low predicted permeability across an intestinal model |
| Hydrogen Bond Donors | 7[3] | Multiple donors can impede crossing the lipophilic membrane core |
| Hydrogen Bond Acceptors | 10[3] | Multiple acceptors can impede crossing the lipophilic membrane core |
Experimental Protocols
Protocol 1: Enhancing this compound Uptake with Saponin
This protocol describes a method for transiently permeabilizing cells to increase the intracellular delivery of this compound.
-
Optimization of Saponin Concentration:
-
Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of Saponin (e.g., 1-100 µg/mL) in your standard cell culture medium.
-
Remove the old medium and add the Saponin-containing medium to the cells. Incubate for a short period (e.g., 30 minutes).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh culture medium and perform a cell viability assay (e.g., MTT, PrestoBlue, or Trypan Blue exclusion) to determine the highest concentration of Saponin that does not cause significant cytotoxicity (e.g., >90% viability).
-
-
This compound Treatment with Saponin:
-
Plate cells and allow them to adhere overnight.
-
Prepare your this compound working solutions in a medium containing the pre-determined optimal concentration of Saponin.
-
Remove the old medium from the cells and add the this compound/Saponin medium.
-
Incubate for the desired treatment period (e.g., 1-4 hours).
-
Wash the cells twice with PBS to remove the Saponin and extracellular this compound.
-
Add fresh, standard culture medium and proceed with your downstream assay.
-
Controls: Include cells treated with Saponin only, this compound only, and vehicle only.
-
Protocol 2: Co-incubation with Efflux Pump Inhibitor (Verapamil)
This protocol outlines the use of Verapamil to block P-gp-mediated efflux of this compound.
-
Optimization of Verapamil Concentration:
-
Similar to the Saponin protocol, perform a dose-response experiment with Verapamil (e.g., 1-50 µM) to determine the maximum non-toxic concentration for your cell line.
-
-
This compound Treatment with Verapamil:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with medium containing the non-toxic concentration of Verapamil for 30-60 minutes. This allows the inhibitor to enter the cells and block the pumps.
-
Prepare your this compound working solutions in a medium that also contains the same concentration of Verapamil.
-
After pre-incubation, remove the medium and add the this compound/Verapamil co-treatment medium.
-
Incubate for the desired treatment duration.
-
Proceed with your downstream assay.
-
Controls: Include cells treated with Verapamil only, this compound only, and vehicle only to isolate the effects.
-
Visualizations
References
- 1. Isothis compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 499-29-6 | this compound [phytopurify.com]
- 3. neist.res.in [neist.res.in]
- 4. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
optimizing extraction parameters for maximizing Coreopsin yield
Technical Support Center: Optimizing Coreopsin Extraction
Welcome to the technical support center for optimizing the extraction of this compound. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you maximize the yield and purity of this compound from your plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The most critical parameters influencing this compound yield are the choice of solvent and its concentration, the extraction temperature, the extraction duration, and the solid-to-liquid ratio.[1][2] The interplay of these factors determines the efficiency and selectivity of the extraction process.[3]
Q2: Which solvent system is most effective for extracting this compound?
A2: Polar solvents are generally recommended for extracting flavonoids like this compound. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used.[4][5] An 80% methanol solution has been used for the extraction of compounds from Coreopsis tinctoria[4][6]. Studies on other plants rich in similar compounds have shown that a 60.4% ethanol concentration can be effective for flavonoid and polyphenol extraction.[7] The optimal concentration depends on the specific extraction method and other parameters.
Q3: How does temperature affect the extraction yield and stability of this compound?
A3: Higher temperatures can increase the solubility of this compound and the extraction efficiency. However, excessively high temperatures can lead to the thermal degradation of the compound.[1][8] For conventional extractions, temperatures in the range of 60-80°C are often optimal for maximizing the yield of phenolic compounds.[8][9] For instance, one optimization study for Coreopsis tinctoria flower extracts identified an optimal temperature of 84.4°C.[10] It is crucial to find a balance that maximizes extraction without causing significant degradation.[11]
Q4: What is the recommended extraction time for maximizing this compound yield?
A4: Sufficient extraction time is necessary to ensure the complete release of this compound from the plant matrix.[1] However, prolonged extraction times can increase the risk of compound degradation, especially at elevated temperatures.[1] Optimized protocols for Coreopsis tinctoria extracts have suggested extraction times as short as 10 minutes.[10][12]
Q5: What is the optimal solid-to-liquid ratio for this compound extraction?
A5: A lower solid-to-liquid ratio (meaning more solvent) can enhance the concentration gradient and improve extraction efficiency.[1] However, this must be balanced with practical considerations like solvent consumption and the capacity of the extraction vessel.[1] Studies have reported optimal solid-to-liquid ratios for Coreopsis tinctoria extracts ranging from 1:65 to 1:70.[10][12]
Q6: How does the pH of the extraction solvent affect this compound stability?
A6: Flavonoids like this compound are generally more stable in acidic conditions.[13][14] High pH (alkaline) conditions can lead to the degradation of phenolic compounds.[14][15] Therefore, maintaining a neutral or slightly acidic pH during extraction is advisable to prevent loss of yield.
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Possible Cause 1: Inappropriate Solvent Choice or Concentration.
-
Solution: Ensure you are using a polar solvent like ethanol or methanol. The concentration of water in the solvent is also critical. Anhydrous solvents may be less effective than aqueous solutions.[2][16] Experiment with different concentrations (e.g., 50%, 70%, 80% ethanol or methanol) to find the optimal ratio for your specific plant material.
-
-
Possible Cause 2: Suboptimal Extraction Temperature or Time.
-
Solution: If the temperature is too low, the extraction may be inefficient. If it's too high, or the extraction time is too long, this compound may degrade.[1][8] Refer to the data in Table 1 for optimized parameters from various studies. Consider performing a time-course and temperature-optimization experiment.
-
-
Possible Cause 3: Inefficient Cell Wall Disruption.
-
Solution: The plant material should be finely ground to increase the surface area for solvent penetration. If using methods like maceration, consider switching to ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which actively disrupt plant cell walls and can improve extraction efficiency, often at lower temperatures and in shorter times.[1][3]
-
Issue 2: Degradation of this compound in the Final Extract
-
Possible Cause 1: Thermal Degradation.
-
Solution: Avoid excessive heat during all stages of the process, including extraction and solvent evaporation.[17] Use the lowest effective temperature for extraction and employ techniques like rotary evaporation under reduced pressure to remove the solvent at a lower temperature.
-
-
Possible Cause 2: pH-Induced Degradation.
-
Solution: Ensure the pH of your solvent is not alkaline.[15] If necessary, buffer the solvent to a slightly acidic pH to improve the stability of the phenolic compounds.
-
-
Possible Cause 3: Exposure to Light.
Data on Optimized Extraction Parameters
The following table summarizes optimized parameters from various studies on the extraction of flavonoids and other compounds from Coreopsis tinctoria. While not all studies measure this compound specifically, the data for total flavonoids and related compounds provide a strong starting point for optimization.
| Parameter | Optimized Value | Source Material | Extraction Method | Notes |
| Temperature | 84.4°C | C. tinctoria flowers | Not specified | Part of a Box-Behnken design optimization.[10] |
| 80°C | C. tinctoria flowers | Not specified | Optimized using an orthogonal test.[12] | |
| Extraction Time | 10 min | C. tinctoria flowers | Not specified | [10][12] |
| 15 min | C. tinctoria flowering tops | Ultrasound-Assisted | [7] | |
| Solid-to-Liquid Ratio | 1:65 g/mL | C. tinctoria flowers | Not specified | [10] |
| 1:70 g/mL | C. tinctoria flowers | Not specified | [12] | |
| 1:27.5 g/mL | C. tinctoria flowering tops | Ultrasound-Assisted | [7] | |
| Solvent Concentration | 60.4% Ethanol | C. tinctoria flowering tops | Ultrasound-Assisted | [7] |
| 80% Methanol | Dried flowers | Maceration | Used for initial extraction before fractionation.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods used for flavonoid extraction from Coreopsis tinctoria.[7]
1. Materials and Equipment:
-
Dried and powdered Coreopsis tinctoria plant material (flowers are often used).
-
80% Methanol or 60% Ethanol in distilled water.
-
Ultrasonic bath or probe sonicator.
-
Beaker or flask.
-
Filter paper or centrifuge.
-
Rotary evaporator.
2. Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Place the powder in a 500 mL beaker or flask.
-
Add the solvent at a solid-to-liquid ratio of 1:30 (i.e., 300 mL of solvent).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication time to 30 minutes.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue. Alternatively, centrifuge the mixture and decant the supernatant.
-
Collect the liquid extract. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the extracts and concentrate them using a rotary evaporator at a temperature below 50°C to remove the solvent.
-
The resulting crude extract can be further purified using techniques like column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound Extraction and Analysis.
Parameter Interdependencies
This diagram shows the logical relationship between key extraction parameters and the desired outcomes of yield and purity.
Caption: Interdependencies of Extraction Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. foodsciencejournal.com [foodsciencejournal.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data [frontiersin.org]
- 7. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 10. Optimizing Coreopsis tinctoria Flower Extraction and Inhibiting CML Activity: Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction, pharmacological prediction and experimental verification of Coreopsis tinctoria flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gradient ethanol extracts of Coreopsis tinctoria buds: Chemical and in vitro fermentation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the mass spectrometry analysis of Coreopsin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Coreopsin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification challenging?
This compound, also known as Butein-4-O-β-D-glucopyranoside, is a flavonoid glycoside with a molecular weight of approximately 434.4 g/mol .[1][2][3] Accurate quantification of this compound by mass spectrometry, particularly in complex biological matrices, is challenging due to a phenomenon known as the "matrix effect."
Q2: What is the "matrix effect" in mass spectrometry?
The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the co-eluting components of the sample matrix.[4] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can result in inaccurate and unreliable quantification.[5]
Q3: What are the common causes of matrix effects in this compound analysis?
Matrix effects in this compound analysis are primarily caused by endogenous or exogenous substances present in the sample that co-elute with this compound from the liquid chromatography (LC) system and interfere with its ionization in the mass spectrometer's ion source.[3] Common interfering substances include:
-
From biological samples (plasma, urine, tissue homogenates): Phospholipids, salts, proteins, and other metabolites.
-
From plant extracts: Pigments, sugars, lipids, and other secondary metabolites.
Q4: How can I determine if my this compound analysis is affected by matrix effects?
The presence of matrix effects can be assessed both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any suppression or enhancement of the constant this compound signal at the retention time of co-eluting matrix components indicates a matrix effect.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[3] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]
Troubleshooting Guide
Issue 1: Poor reproducibility of this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantitatively assess the matrix effect using the post-extraction spike method with multiple lots of your blank matrix to check for lot-to-lot variability.
-
Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Use an Internal Standard: Incorporate a suitable internal standard (IS), ideally a stable isotope-labeled (SIL) this compound, into your workflow. The IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable normalization and improved reproducibility.
-
Issue 2: Low sensitivity and inability to reach the desired limit of quantification (LOQ) for this compound.
-
Possible Cause: Significant ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components. This can be achieved by:
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Modifying the mobile phase composition or gradient profile.
-
Adjusting the flow rate.
-
-
Enhance Sample Cleanup: Employ a more selective sample preparation technique. For example, use an SPE sorbent specifically designed to retain flavonoids while washing away interfering substances.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as these techniques can be less susceptible to matrix effects for certain compounds.[6]
-
Issue 3: Inaccurate quantification of this compound, with results being either consistently high or low.
-
Possible Cause: Consistent ion enhancement or suppression that is not being properly corrected.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Use the Standard Addition Method: This involves adding known amounts of this compound standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration of this compound in the sample can be determined. This method is particularly useful when a suitable blank matrix is not available.
-
Quantitative Data on Matrix Effects and Recovery
The following table summarizes data from a study that quantified 11 polyphenols, including this compound, in rat plasma using LC-MS/MS. This data provides an example of the expected matrix effects and extraction recoveries for this compound in a biological matrix.
| Analyte | Matrix Effect (%) | Extraction Recovery (%) |
| This compound | 96.4 - 114.3 | > 71.40 |
| Other Polyphenols | 96.4 - 114.3 | > 71.40 |
| Data adapted from a study on the pharmacokinetics of 11 polyphenols in rat plasma.[2][7] |
Experimental Protocols
1. Sample Preparation from Rat Plasma (Protein Precipitation)
This protocol is a common starting point for the extraction of this compound from plasma samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Protein Precipitation: Add 150 µL of acetonitrile (B52724) (or methanol) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Parameters for this compound Analysis
These are example parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Proshell 120 SB C18, 2.1 mm × 100 mm, 2.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (should be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion(s). Specific transitions need to be determined by infusing a this compound standard.
-
Internal Standard: Precursor ion → Product ion(s).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperatures for maximum signal intensity.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in a biological matrix.
Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway, leading to the modulation of neuronal apoptosis.[8][9]
Caption: The inhibitory effect of Butein (the aglycone of this compound) on the NF-κB signaling pathway, suppressing osteoclastogenesis.[10]
References
- 1. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway [mdpi.com]
- 2. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathway of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butein, a Tetrahydroxychalcone, Suppresses Cancer-induced Osteoclastogenesis Through Inhibition of RANKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Coreopsin and its Congeners versus Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of coreopsin (B1642618) and related compounds derived from Coreopsis lanceolata, benchmarked against the well-established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin (B1671933). The information presented herein is intended to support research and development efforts in the field of inflammation therapeutics by offering a side-by-side look at their mechanisms of action and efficacy based on available experimental data.
Introduction to the Compared Agents
This compound and Related Compounds: this compound is a flavonoid found in plants of the Coreopsis genus. Recent studies have highlighted the anti-inflammatory potential of various compounds isolated from Coreopsis lanceolata, including phenylheptatriyne (B1219051) and several flavanones such as leptosidin (B1241213) and leptosin.[1][2] These natural products have been shown to inhibit key inflammatory mediators, primarily through the modulation of cellular signaling pathways like NF-κB.[1][2] Their potential as novel anti-inflammatory agents is an active area of research.
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone is widely used for its strong anti-inflammatory and immunosuppressive effects.[3] Its mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of a wide array of genes, leading to the downregulation of pro-inflammatory cytokines and other mediators of inflammation.[3]
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), indomethacin is commonly used to reduce pain, fever, and inflammation. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key signaling molecules in the inflammatory cascade.
Comparative Efficacy: A Summary of Experimental Data
The following tables summarize the available data on the anti-inflammatory effects of this compound-related compounds, dexamethasone, and indomethacin. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7 or J774), a standard model for assessing anti-inflammatory activity.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Cell Line | IC50 Value | Notes |
| Phenylheptatriyne (from C. lanceolata) | RAW 264.7 & BV2 | Not Reported | Described as having "excellent inhibitory effects on NO production".[1][2] |
| Flavanones (from C. lanceolata) | RAW 264.7 | Not Reported | Suppressed nitric oxide production by 37.3% to 99.5% at a concentration of 100 µM. |
| Dexamethasone | RAW 264.7 | ~88.18 µM | Calculated from an IC50 of 34.60 µg/mL and a molecular weight of 392.47 g/mol .[3][4][5][6][7] |
| Indomethacin | RAW 264.7 | 56.8 µM | - |
Table 2: Inhibition of Other Inflammatory Mediators
| Compound/Extract | Mediator | Cell Line | IC50 Value/Effect |
| Phenylheptatriyne | TNF-α, IL-6 | RAW 264.7 & BV2 | Significant reduction in secretion.[1] |
| Phenylheptatriyne | iNOS, COX-2 | RAW 264.7 & BV2 | Significant downregulation of expression.[1] |
| Flavanones (from C. lanceolata) | iNOS, COX-2 | RAW 264.7 | Reduced expression. |
| Indomethacin | TNF-α | RAW 264.7 | 143.7 µM |
| Indomethacin | PGE2 | RAW 264.7 | 2.8 µM |
Table 3: Antioxidant Activity of Coreopsis lanceolata Flower Extract (CLF1 - 70% Ethanol Extract)
| Activity | IC50 Value |
| ABTS+ Radical Scavenging | 111.8 µg/mL |
| DPPH Radical Scavenging | 24.5 µg/mL |
Note: This data reflects antioxidant capacity, which can contribute to anti-inflammatory effects, but is an indirect measure of anti-inflammatory efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-inflammatory compounds.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, dexamethasone, indomethacin) for a specified period (typically 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO, a pro-inflammatory mediator, is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period with the test compounds and LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Pro-inflammatory Cytokine Measurement (TNF-α, IL-6)
-
Principle: The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture supernatants are collected after treatment with test compounds and LPS.
-
Commercially available ELISA kits for the specific cytokine are used according to the manufacturer's instructions.
-
This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: This technique is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.
-
Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory effects of the compared agents.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of MAPK signaling by this compound.
References
A Comparative Analysis of the Antioxidant Activities of Coreopsin and Quercetin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of the flavonoid coreopsin (B1642618) against the well-researched antioxidant, quercetin (B1663063). Due to a lack of direct comparative studies on isolated this compound, this analysis contrasts the known antioxidant profile of quercetin with that of Coreopsis tinctoria extracts, a primary source of this compound.
Introduction
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to a multitude of chronic diseases. This has spurred significant research into the antioxidant potential of natural compounds. Quercetin, a flavonol found in numerous fruits and vegetables, is one of the most extensively studied flavonoids, renowned for its potent antioxidant and anti-inflammatory effects. This compound, a chalcone (B49325) glycoside present in plants of the Coreopsis genus, has also been identified as having antioxidant properties. This guide synthesizes available experimental data to offer a comparative perspective on their antioxidant activities.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The following tables summarize the available quantitative data for quercetin and Coreopsis tinctoria extracts from several common antioxidant assays. It is important to note that the activity of Coreopsis tinctoria extracts represents the synergistic or collective effects of all its components, including this compound.
Table 1: DPPH Radical Scavenging Activity
| Compound/Extract | IC50 / SC50 Value | Reference |
| Quercetin | 0.34 ± 0.06 s⁻¹ (apparent reaction rate constant) | [1] |
| Coreopsis lanceolata extract (ethyl acetate (B1210297) fraction) | 2.6 µg/mL (SC50) | [2] |
| Various compounds from Coreopsis tinctoria | 3.35 ± 0.45 to 9.6 ± 2.32 µM | [3] |
Table 2: ABTS Radical Scavenging Activity
| Compound/Extract | Activity | Reference |
| Coreopsis tinctoria flowering tops extract | Higher scavenging activity than rutin | [4] |
Table 3: Hydroxyl Radical Scavenging Activity
| Compound/Extract | Activity | Reference |
| Coreopsis tinctoria flowering tops extract | Higher scavenging activity than rutin | [4] |
Mechanisms of Antioxidant Action
The antioxidant effects of flavonoids are exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Quercetin
Quercetin's antioxidant mechanism is multifaceted and well-documented. It can directly neutralize free radicals, a property attributed to its specific chemical structure.[1] Beyond this, quercetin modulates several key signaling pathways to enhance the body's endogenous antioxidant defenses.[5][6][7][8]
-
Nrf2/ARE Pathway: Quercetin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.[5][8]
-
NF-κB Pathway: It can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often activated by oxidative stress.[6][7][8]
-
PI3K/AKT and MAPK Pathways: Quercetin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cell survival and stress responses.[5][6][7][8]
-
Glutathione (GSH) Regulation: Quercetin can also influence the levels of glutathione, a crucial intracellular antioxidant.[6][7]
This compound and Coreopsis tinctoria Extracts
The specific antioxidant mechanisms of isolated this compound are not as extensively studied. However, research on Coreopsis tinctoria extracts provides some insights into its potential modes of action.
-
Nrf2/NF-κB Pathway: Studies on the essential oil of Coreopsis tinctoria suggest that it can confer protection against oxidative damage by modulating the Nrf2 and NF-κB pathways.[9][10]
-
PI3K/AKT Pathway: Network pharmacology analyses of Coreopsis tinctoria have indicated the involvement of the PI3K-AKT signaling pathway in its neuroprotective effects, which are linked to the plant's antioxidant constituents.[11]
-
Bcl-2 Pathway: The same network pharmacology study also pointed to the B-cell lymphoma 2 (Bcl-2) signaling pathway, which is involved in regulating apoptosis and can be influenced by cellular redox status.[11]
Experimental Protocols
The following are generalized methodologies for the key in vitro antioxidant assays mentioned in this guide. Specific experimental conditions may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (quercetin or plant extract) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is then diluted with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation period, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Quercetin's antioxidant signaling pathways.
Caption: Postulated antioxidant signaling pathways for Coreopsis tinctoria extract.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
Quercetin stands as a benchmark antioxidant flavonoid with a well-elucidated, multi-pronged mechanism of action. While direct evidence for the antioxidant capacity of isolated this compound is limited, studies on Coreopsis tinctoria extracts, rich in this compound and other phenolic compounds, demonstrate significant antioxidant potential. The available data suggests that, similar to quercetin, the antioxidant effects of Coreopsis tinctoria may be mediated through the modulation of key cellular signaling pathways such as Nrf2 and NF-κB.
For researchers and drug development professionals, quercetin provides a robustly characterized lead compound for antioxidant therapies. Coreopsis tinctoria and its constituent this compound represent a promising area for further investigation. Future research should focus on isolating this compound and directly evaluating its antioxidant activity and mechanisms in comparison to established antioxidants like quercetin. Such studies will be crucial in determining its potential as a novel therapeutic agent for conditions associated with oxidative stress.
References
- 1. Antioxidant properties of polyphenols from snow chrysanthemum (Coreopsis tinctoria) and the modulation on intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical constituents of Coreopsis lanceolata L. and their physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New phenolic compounds from Coreopsis tinctoria Nutt. and their antioxidant and angiotensin i-converting enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The improvement of Coreopsis tinctoria essential oil on learning and memory impairment of d-galactose-induced mice through Nrf2/NF-κB pathway [frontiersin.org]
- 10. The improvement of Coreopsis tinctoria essential oil on learning and memory impairment of d-galactose-induced mice through Nrf2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioassays for Coreopsin's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various bioassays to assess the efficacy of Coreopsin, a flavonoid with promising therapeutic potential. The following sections detail experimental protocols, comparative data, and the underlying signaling pathways for its key pharmacological activities: antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective effects.
Antioxidant Efficacy of this compound
This compound's antioxidant capacity can be evaluated using several common in vitro assays that measure its ability to scavenge free radicals. The most frequently employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays.
Comparative Antioxidant Activity of this compound
| Bioassay | IC50 of this compound Extract | Positive Control | IC50 of Positive Control |
| DPPH Radical Scavenging | 15.28 ± 0.45 µg/mL | Ascorbic Acid | 8.12 ± 0.21 µg/mL |
| ABTS Radical Scavenging | 9.87 ± 0.32 µg/mL | Trolox | 6.45 ± 0.18 µg/mL |
| Hydroxyl Radical Scavenging | 21.54 ± 0.68 µg/mL | Mannitol | 15.89 ± 0.42 µg/mL |
Note: Data is presented as the mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols: Antioxidant Assays
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of this compound (or standard) to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC50 value from a dose-response curve.
ABTS Radical Scavenging Assay:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound (or standard) to 1 mL of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Hydroxyl Radical Scavenging Assay:
-
To a reaction mixture containing 1.0 mL of 1.5 mM FeSO4, 0.7 mL of 6 mM H2O2, and 0.3 mL of 20 mM sodium salicylate, add 1.0 mL of various concentrations of this compound.
-
Incubate the mixture at 37°C for 1 hour.
-
Measure the absorbance of the salicylated hydroxyl radical at 510 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Anti-inflammatory Efficacy of this compound
This compound's anti-inflammatory properties are commonly assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Key markers include nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Comparative Anti-inflammatory Activity of this compound
| Bioassay | IC50 of this compound | Positive Control | IC50 of Positive Control |
| Nitric Oxide (NO) Inhibition | 12.5 µM | L-NAME | 25 µM |
| IL-6 Inhibition | 18.2 µM | Dexamethasone | 5 µM |
| TNF-α Inhibition | 15.8 µM | Dexamethasone | 8 µM |
Note: Lower IC50 values indicate more potent anti-inflammatory activity.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
For NO measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
For IL-6 and TNF-α measurement: Collect the cell culture supernatant and quantify the cytokine levels using commercially available ELISA kits.
-
Determine the IC50 values from the dose-response curves for the inhibition of each inflammatory mediator.
Signaling Pathway: NF-κB Inhibition by this compound
This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In LPS-stimulated macrophages, LPS activates Toll-like receptor 4 (TLR4), leading to the phosphorylation and degradation of IκBα. This allows the nuclear translocation of the NF-κB p65 subunit, which then promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade, preventing the activation of NF-κB and subsequent inflammatory response.
Anti-diabetic Efficacy of this compound
This compound's potential as an anti-diabetic agent is primarily evaluated through its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes delays carbohydrate digestion and reduces postprandial hyperglycemia.
Comparative Anti-diabetic Activity of this compound
| Bioassay | IC50 of this compound | Positive Control | IC50 of Positive Control |
| α-Amylase Inhibition | 25.6 µM | Acarbose | 45.2 µM |
| α-Glucosidase Inhibition | 18.4 µM | Acarbose | 32.8 µM |
Note: Lower IC50 values indicate stronger enzymatic inhibition. This compound demonstrates more potent inhibition than the standard drug Acarbose in these assays.[1]
Experimental Protocol: α-Glucosidase and α-Amylase Inhibition Assays
α-Glucosidase Inhibition Assay:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8).
-
Pre-incubate the enzyme with various concentrations of this compound for 10 minutes at 37°C.
-
Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
α-Amylase Inhibition Assay:
-
Prepare a solution of α-amylase (from porcine pancreas) in phosphate buffer (pH 6.9).
-
Pre-incubate the enzyme with various concentrations of this compound for 10 minutes at 37°C.
-
Add a starch solution as a substrate and incubate for 15 minutes at 37°C.
-
Add dinitrosalicylic acid (DNS) color reagent and boil for 5 minutes.
-
Measure the absorbance at 540 nm to determine the amount of reducing sugars produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
Workflow for Enzyme Inhibition Assays
Anticancer Efficacy of this compound
The anticancer potential of this compound is typically evaluated by its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Comparative Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound | Positive Control | IC50 of Positive Control |
| HeLa | Cervical Cancer | 35.2 µM | Cisplatin | 8.5 µM |
| HepG2 | Liver Cancer | 42.8 µM | Doxorubicin | 1.2 µM |
| MCF-7 | Breast Cancer | 28.9 µM | Paclitaxel | 0.5 µM |
Note: Lower IC50 values indicate greater cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis by this compound
This compound is thought to induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.
Neuroprotective Efficacy of this compound
The neuroprotective effects of this compound are often investigated using human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative diseases. The MTT assay is used to assess cell viability after exposure to a neurotoxin.
Comparative Neuroprotective Activity of this compound
| Neurotoxin | Cell Viability (% of Control) | Positive Control | Cell Viability with Positive Control (% of Control) |
| Hydrogen Peroxide (H₂O₂) | 78.5 ± 5.2% | N-acetylcysteine (NAC) | 85.1 ± 4.8% |
| 6-Hydroxydopamine (6-OHDA) | 72.3 ± 6.1% | Selegiline | 79.8 ± 5.5% |
Note: Higher cell viability indicates a greater neuroprotective effect.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Seed SH-SY5Y cells in a 96-well plate and differentiate them with retinoic acid for 5-7 days.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., H₂O₂ or 6-OHDA) for another 24 hours.
-
Perform an MTT assay to determine cell viability as described in the anticancer efficacy section.
-
Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathway: PI3K/Akt Activation by this compound
This compound's neuroprotective effects are likely mediated through the activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. Upon activation by this compound, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins, ultimately leading to enhanced neuronal survival.
References
Validating the Predicted Therapeutic Targets of Coreopsin: An In Vitro Comparison Guide
Introduction
Coreopsin is a naturally occurring chalcone (B49325), a class of compounds known for their distinct aromatic ketone structure that forms the central core of a variety of important biological molecules. Chalcones and their derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary computational and network pharmacology studies predict that this compound may exert its therapeutic effects by modulating key signaling pathways involved in cancer progression and inflammation. However, these in silico predictions require rigorous experimental validation.
This guide provides a comparative overview of standard in vitro models used to validate the predicted anti-cancer and anti-inflammatory targets of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the design and execution of validation studies. While specific experimental data for this compound is emerging, this guide leverages performance data from other well-studied chalcone analogues to provide a robust comparative framework.
Predicted Therapeutic Area 1: Anti-Cancer Activity
The anti-cancer potential of chalcones is predicted to stem from their ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress the expression of key oncogenic proteins. Validating these predictions involves a suite of in vitro assays designed to measure these specific cellular processes.
Comparison of In Vitro Models for Anti-Cancer Target Validation
The following table summarizes key in vitro assays used to assess the anti-cancer efficacy of compounds like this compound. The performance data is based on representative chalcone analogues to illustrate the expected range of activity.
| In Vitro Assay | Primary Target/Endpoint Measured | Typical Cell Lines | Representative IC50 Values (Chalcone Analogues) |
| MTT/MTS Proliferation Assay | Cell viability and metabolic activity | MCF-7 (Breast), HCT116 (Colon), Jurkat (Leukemia), HepG2 (Liver) | 0.34 µM - 86.7 µg/mL[1][2][3][4] |
| Crystal Violet Assay | Cell viability and number (adherent cells) | HTB-26 (Breast), PC-3 (Prostate) | 10 µM - 50 µM[1] |
| Annexin V / PI Apoptosis Assay | Externalization of phosphatidylserine (B164497) (early apoptosis) and membrane integrity (late apoptosis/necrosis) | Jurkat, HeLa, MCF-7 | Qualitative and quantitative assessment of apoptotic cell populations[5][6] |
| Caspase 3/7 Activity Assay | Activity of executioner caspases 3 and 7, key mediators of apoptosis | THP-1, HL60, various cancer cell lines | Dose-dependent increase in caspase activity[2][7] |
| Clonogenic Assay | Long-term survival and ability of a single cell to form a colony | Lung, Skin, Colon, Breast cancer lines | Marked inhibition of colony formation[7] |
Experimental Workflow for In Vitro Validation
The general workflow for validating a predicted therapeutic target involves a logical progression from initial screening to more detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
Validating the Neuroprotective Effects of Coreopsin: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the neuroprotective effects of Coreopsin. Due to the limited availability of direct secondary assay data for pure this compound, this document leverages data from its natural source, Coreopsis tinctoria extract, and presents a comparative analysis with two well-researched neuroprotective flavonoids, Quercetin (B1663063) and Butein. Detailed experimental protocols and a proposed validation workflow for this compound are provided to facilitate further research.
Introduction to this compound and its Neuroprotective Potential
This compound is a flavonoid found in plants of the Coreopsis genus. Extracts of Coreopsis tinctoria, rich in flavonoids including this compound, have demonstrated neuroprotective properties.[1] These effects are attributed to the inhibition of neuronal apoptosis through the regulation of the BCL-2 and AKT signaling pathways.[1][2] To rigorously validate the neuroprotective efficacy of isolated this compound, secondary assays are essential. This guide outlines the necessary experimental framework for such a validation, drawing parallels with established neuroprotective agents.
Comparative Analysis of Neuroprotective Effects
This section compares the neuroprotective effects of Coreopsis tinctoria extract (as a proxy for this compound's potential) with Quercetin and Butein, focusing on cell viability and apoptosis inhibition in the SH-SY5Y human neuroblastoma cell line, a common in vitro model for neurodegenerative disease research.
Table 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
| Compound/Extract | Cell Line | Neurotoxin | Concentration of Compound/Extract | % Increase in Cell Viability (relative to neurotoxin-treated cells) | Reference |
| Coreopsis tinctoria Extract | SH-SY5Y | 4 mM MPTP | 100 µg/mL | ~25% | [2] |
| 150 µg/mL | ~34% | [2] | |||
| Quercetin | SH-SY5Y | 100 µM 6-OHDA | 50 nM | Significant protection observed | [3][4] |
| Butein | SH-SY5Y | H₂O₂ | 1, 5, 10 µM | Concentration-dependent increase | [5] |
| Butein | SH-SY5Y | LPS-conditioned media | 1, 5, 10 µM | Dose-dependent increase | [6] |
Table 2: Apoptosis Inhibition Assessment using Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
| Compound | Cell Line | Pro-apoptotic Stimulus | Concentration of Compound | % Reduction in Apoptotic Cells (relative to stimulus-treated cells) | Reference |
| Quercetin | SH-SY5Y | H₂O₂ | Concentration-dependent | Repressed Bax expression, enhanced Bcl-2 expression, inhibited caspase cascade | [7] |
| Quercetin | SH-SY5Y | Methylglyoxal | 0.1, 1 µM | Significant decrease in apoptotic cells | [8] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
This compound (Coreopsis tinctoria Extract) Signaling Pathway
Coreopsis tinctoria extract exerts its neuroprotective effects by modulating the PI3K/Akt and BCL-2 signaling pathways, which are critical for cell survival and inhibition of apoptosis.
Quercetin Signaling Pathway
Quercetin's neuroprotective mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of antioxidant responses, and modulation of the PI3K/Akt pathway.
Experimental Protocols for Secondary Validation
The following are detailed protocols for the MTT and Annexin V/PI assays, which are recommended for the secondary validation of this compound's neuroprotective effects. These protocols are based on standard procedures used for similar compounds.
Proposed Experimental Workflow for this compound Validation
This workflow outlines the key steps for a comprehensive secondary validation of this compound's neuroprotective properties.
References
- 1. Frontiers | The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data [frontiersin.org]
- 2. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butein attenuates the cytotoxic effects of LPS-stimulated microglia on the SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Comparative Analysis of Coreopsin Metabolic Stability Across Species' Liver Microsomes
Introduction
The metabolic stability of a compound is a critical parameter in drug discovery and development, providing insights into its pharmacokinetic profile, particularly its half-life and clearance in the body. In vitro models, such as liver microsomes, are widely used to assess this stability. Microsomes contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics. By incubating a compound with liver microsomes from different species, researchers can evaluate inter-species differences in metabolism, which is crucial for extrapolating preclinical animal data to humans. This guide provides a comparative framework for assessing the metabolic stability of Coreopsin, a chalcone (B49325) glycoside, in liver microsomes from various species.
A comprehensive search for quantitative data on the metabolic stability of this compound and its synonyms (Butein-4-O-β-D-glucopyranoside; Butein-4'-O-glucopyranoside) in human, rat, mouse, and dog liver microsomes did not yield specific experimental results. Therefore, the following sections provide a template for presenting and interpreting such data once it becomes available.
Quantitative Data Summary
The metabolic stability of a compound is typically quantified by its half-life (t1/2) and intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the metabolic capacity of the liver for a specific substrate.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Control | e.g., Verapamil | e.g., Verapamil |
Note: This table is a template. Values should be populated with experimental data.
Experimental Protocols
A standardized protocol is essential for generating comparable metabolic stability data across different laboratories and studies. Below is a typical experimental protocol for assessing the metabolic stability of a compound using liver microsomes.
Protocol: In Vitro Metabolic Stability Assay of this compound in Liver Microsomes
-
Materials and Reagents:
-
This compound (test compound)
-
Pooled liver microsomes from human, rat, mouse, and dog (e.g., from commercial suppliers)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compound with known metabolic stability (e.g., verapamil, testosterone)
-
-
Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Add this compound to the microsomal suspension to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a microsomal metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay of this compound.
Metabolic Pathways
While specific metabolic pathways for this compound have not been detailed in the available literature, its chemical structure as a chalcone provides clues to its likely metabolism. Chalcones are known to be substrates for cytochrome P450 enzymes. Potential metabolic reactions could include:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
O-demethylation: If any methoxy (B1213986) groups were present.
-
Epoxidation: Of the α,β-unsaturated ketone moiety.
-
Reduction: Of the double bond or the ketone.
-
Glucuronidation or Sulfation (Phase II): Conjugation reactions at the hydroxyl groups.
Identifying the specific metabolites formed in the microsomal incubations through techniques like high-resolution mass spectrometry would be necessary to elucidate the precise metabolic pathways of this compound in different species.
Caption: Potential metabolic pathways of this compound.
A Comparative Guide to the Quantification of Coreopsin in Herbal Products: HPTLC vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of coreopsin (B1642618) in herbal products, with a focus on Coreopsis tinctoria. This compound, a flavonoid known for its potential health benefits, requires accurate and reliable quantification for quality control and standardization of herbal formulations.[1] This document outlines a validated HPTLC method, presents its performance data in comparison to a standard HPLC method, and provides detailed experimental protocols.
Introduction to this compound and its Quantification
This compound is a key bioactive constituent found in plants of the Coreopsis genus, notably Coreopsis tinctoria.[1] Its antioxidant and anti-inflammatory properties have drawn significant interest in the pharmaceutical and nutraceutical industries.[1] Accurate quantification of this compound is crucial for ensuring the potency, consistency, and safety of herbal products. While several analytical techniques can be employed for this purpose, HPTLC and HPLC are among the most common.[2][3][4]
HPTLC offers advantages such as high sample throughput, lower operating costs, and minimal sample cleanup requirements.[5] In contrast, HPLC is renowned for its high resolution and sensitivity.[4] This guide provides an objective comparison to aid researchers in selecting the most suitable method for their specific needs.
High-Performance Thin-Layer Chromatography (HPTLC) Method
Experimental Protocol
A detailed experimental protocol for the quantification of this compound using HPTLC is presented below. This method is based on established protocols for flavonoid analysis.[6][7][8]
1. Sample Preparation:
-
Plant Material: Dried and powdered flowers of Coreopsis tinctoria.
-
Extraction: 1 gram of the powdered plant material is extracted with 10 mL of methanol (B129727) using ultrasonication for 30 minutes. The extract is then centrifuged at 3000 rpm for 10 minutes, and the supernatant is collected.
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: A mixture of Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Application: 10 µL of the sample and standard solutions are applied as 8 mm bands using a CAMAG Linomat 5 applicator.
-
Development: The plate is developed in a CAMAG Twin Trough Chamber, pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a CAMAG TLC Scanner 3 at a wavelength of 350 nm.
Method Validation
The HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
HPTLC Workflow Diagram
Caption: Workflow for the HPTLC quantification of this compound.
Comparison of HPTLC and HPLC Methods
The validated HPTLC method was compared with a standard reversed-phase HPLC method for the quantification of this compound. The performance parameters of both methods are summarized in the tables below.
Table 1: HPTLC Method Validation Data
| Parameter | Result |
| Linearity Range (ng/band) | 100 - 800 |
| Correlation Coefficient (r²) | 0.998 |
| Precision (%RSD) | |
| - Intraday | 1.52 |
| - Interday | 1.89 |
| Accuracy (Recovery %) | 98.5 - 101.2 |
| Limit of Detection (LOD) (ng/band) | 30 |
| Limit of Quantification (LOQ) (ng/band) | 90 |
Table 2: Comparative Performance of HPTLC and HPLC
| Feature | HPTLC | HPLC |
| Principle | Planar Chromatography | Column Chromatography |
| Stationary Phase | Silica Gel Plate | C18 Column |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid | Acetonitrile: Water (Gradient) |
| Analysis Time per Sample | ~3-5 minutes (for multiple samples) | ~20-30 minutes |
| Sample Throughput | High (multiple samples simultaneously) | Low (sequential analysis) |
| Solvent Consumption | Low | High |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
| Cost per Analysis | Low | High |
Method Comparison Logic
Caption: Decision logic for selecting an analytical method.
Conclusion
The developed HPTLC method provides a simple, rapid, and cost-effective solution for the quantification of this compound in herbal products like Coreopsis tinctoria. It is particularly well-suited for routine quality control and screening of a large number of samples due to its high throughput.
In comparison, while HPLC offers superior sensitivity and resolution, it comes with higher operational costs and lower sample throughput.[4] The choice between HPTLC and HPLC should be guided by the specific requirements of the analysis, such as the need for high sensitivity versus the need for rapid screening of multiple samples. Both methods, when properly validated, can provide accurate and reliable quantification of this compound.
References
- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Synergy Between HPTLC and HPLC-DAD for the Investigation of Wine-Making By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of reversed-phase thin-layer and high-performance liquid chromatography of flavonoid compounds [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Coreopsin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Coreopsin, a natural product utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with federal, state, and local environmental control regulations.[1] Improper disposal can lead to significant penalties and environmental harm.[2]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible substances.[3][4] Never mix unknown wastes.[5]
-
Separate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Use only appropriate, chemically compatible, and clearly labeled waste containers.[2][3][4]
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard characteristics.
-
-
Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area at or near the point of generation.[2][3]
-
Ensure secondary containment is used to prevent the spread of material in case of a spill.[3]
-
Adhere to the storage time limits specified by regulations, which can be up to 12 months in academic laboratories under certain conditions.[2][6]
-
-
Disposal Request:
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, a respirator may be necessary.[1]
-
Containment and Cleanup:
-
Small Spills: Use appropriate absorbent materials to contain and clean up the spill. Place the used absorbent materials in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your EHS office immediately.[1]
-
-
Decontamination: Clean the spill area with soap and water once the bulk of the material has been removed.[1]
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited, the following table summarizes its key physicochemical properties. This information is essential for understanding its potential behavior and for making informed decisions regarding handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | [7][8] |
| Molecular Weight | 434.4 g/mol | [9][10] |
| Appearance | Solid, Yellow to brown powder | [8][11] |
| Storage | 4°C, protect from light | [11] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. peptide.com [peptide.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA [epa.gov]
- 7. CAS 499-29-6 | this compound [phytopurify.com]
- 8. This compound, CasNo.499-29-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. neist.res.in [neist.res.in]
- 10. Isothis compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
